Histone H2B 1
Description
Fundamental Role of Histone H2B in Nucleosome Structure and Chromatin Fiber Formation
Histone H2B is an integral component of the nucleosome core particle. wikipedia.org It is a protein of 126 amino acids, characterized by a central globular domain and flexible N-terminal and C-terminal tails that extend from the nucleosome core. wikipedia.org The formation of the histone octamer begins with the assembly of histone H2A and H2B into a heterodimer. nih.govwikipedia.org Two of these H2A-H2B dimers then associate with a tetramer of histones H3 and H4 to form the complete octamer. wikipedia.orgccmu.edu.cn Approximately 147 base pairs of DNA wrap around this octamer in a left-handed superhelical turn, forming the nucleosome core particle. wikipedia.orgccmu.edu.cn
Beyond its role in forming the nucleosome, Histone H2B is crucial for the higher-order packing of chromatin. The "beads-on-a-string" conformation of nucleosomes is further condensed into a more compact structure, often referred to as the 30-nm fiber. wikipedia.orgresearchgate.net The flexible tails of Histone H2B, particularly the N-terminal tail, are instrumental in this process. wikipedia.org They facilitate interactions between adjacent nucleosomes, contributing to the folding of the chromatin fiber. sdbonline.org Specifically, the N-terminal tail of histone H4 interacts with an acidic patch on the surface of the H2A-H2B dimer of a neighboring nucleosome, a key interaction for chromatin compaction. nih.gov
Architectural Contributions to Eukaryotic DNA Packaging
The histone octamer, with H2B as a key component, provides a scaffold that not only compacts the DNA but also organizes it in a way that influences its accessibility for processes like transcription, replication, and repair. ebi.ac.uk The wrapping of DNA around the histone octamer introduces negative supercoiling, which can impact DNA topology and the binding of various regulatory proteins. oup.com Variants of Histone H2B also exist and can be incorporated into nucleosomes, further diversifying the structural and functional landscape of chromatin. mdpi.comencyclopedia.pub
Overview of Histone H2B Dynamics and Post-Translational Modifications in Epigenetic Regulation
Histone H2B is not a static component of chromatin; its presence and chemical state are highly dynamic and play a significant role in epigenetic regulation. The H2A-H2B dimers are more readily exchanged in and out of the nucleosome compared to the H3-H4 tetramer, allowing for a more fluid chromatin structure. epigenie.com This dynamic exchange is facilitated by histone chaperones. ccmu.edu.cn
A crucial aspect of Histone H2B's regulatory function lies in its post-translational modifications (PTMs). ebi.ac.uk These are chemical alterations to the histone proteins, primarily occurring on their flexible tails, that can influence chromatin structure and gene expression. acs.orgnih.gov Common PTMs on Histone H2B include acetylation, phosphorylation, and ubiquitination. wikipedia.orgepigenie.com
Key Post-Translational Modifications of Histone H2B and their General Functions:
| Modification | Site(s) in Humans | General Function in Epigenetic Regulation |
| Acetylation | K5, K12, K15, K20 | Generally associated with a more open chromatin structure and transcriptional activation. wikipedia.orgepigenie.com Neutralizes the positive charge of lysine (B10760008) residues, weakening the interaction between histones and DNA. acs.org |
| Phosphorylation | S14 | Can influence various cellular processes, including chromatin condensation and transcriptional regulation. epigenie.comnih.gov |
| Monoubiquitination | K120 | This large modification can have significant steric effects on nucleosome and chromatin structure. epigenie.com It is often linked to transcriptional elongation and can facilitate other histone modifications, such as the methylation of H3K4. epigenie.compnas.org However, it can also be involved in gene repression. epigenie.com Studies have shown that H2B ubiquitylation can lead to an open and more accessible chromatin fiber conformation. researchgate.netnih.gov Some research suggests it enhances nucleosome stability. pnas.org |
| Methylation | N-terminal proline (in Drosophila) | Can increase during development and in dense cell cultures, though its precise role is still under investigation. sdbonline.org |
These modifications create a "histone code" that is read by other proteins to enact specific downstream effects on gene activity. nih.gov For instance, ubiquitination of H2B at lysine 120 (H2Bub1) is often a prerequisite for the di- and tri-methylation of histone H3 at lysine 4 (H3K4me2/3), marks strongly associated with active transcription. epigenie.compnas.org Conversely, some studies indicate that H2B ubiquitination can also play a role in stabilizing nucleosomes at the promoters of repressed genes. pnas.org The interplay between different PTMs is complex; for example, H2B ubiquitylation and H4 tail acetylation can work together to inhibit the formation of higher-order chromatin structures. nih.gov The enzymes that add and remove these modifications are themselves regulated by cellular signaling pathways, linking environmental cues to changes in gene expression through the dynamic modification of histones like H2B. acs.org
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
PDPAKTAPKKGSKKAVTKXA |
Origin of Product |
United States |
Post Translational Modifications Ptms of Histone H2b and Their Molecular Mechanisms
Histone H2B Monoubiquitination (H2Bub1)
Histone H2B monoubiquitination is a dynamic and reversible post-translational modification that involves the covalent attachment of a single ubiquitin molecule to a lysine (B10760008) residue on the H2B histone tail. This modification is predominantly associated with actively transcribed genes and plays a critical role in creating a chromatin environment conducive to transcription elongation. nih.gov
Enzymatic Machinery Regulating H2Bub1
The level of H2Bub1 is meticulously controlled by the balanced activities of E3 ubiquitin ligases, which add the ubiquitin mark, and deubiquitinases, which remove it. This dynamic interplay ensures the precise temporal and spatial regulation of H2Bub1.
In mammals, the primary E3 ubiquitin ligase responsible for H2B monoubiquitination is a heterodimeric complex composed of Ring Finger Protein 20 (RNF20) and Ring Finger Protein 40 (RNF40). pnas.orgbiorxiv.org This complex is the functional ortholog of the yeast Bre1 protein. nih.gov The RNF20/RNF40 complex is recruited to chromatin in a transcription-dependent manner and is essential for the establishment of H2Bub1. mdpi.com The activity of this complex is tightly linked to the transcriptional machinery, ensuring that H2Bub1 is deposited at appropriate genomic locations. mdpi.com
The transfer of ubiquitin to Histone H2B by the E3 ligase complex requires an E2 ubiquitin-conjugating enzyme. In yeast, this function is carried out by Rad6, and in mammals, its homologs, UBE2A (RAD6A) and UBE2B (RAD6B), are involved. nih.govnih.govbiorxiv.org The E2 enzyme first receives an activated ubiquitin molecule from an E1 activating enzyme and then collaborates with the E3 ligase to catalyze the final transfer of ubiquitin to the histone substrate. biorxiv.org
The removal of the ubiquitin mark from H2B is carried out by a group of enzymes known as deubiquitinases (DUBs). Several ubiquitin-specific proteases (USPs) have been identified as H2B deubiquitinases, including USP7, USP22, and USP44. biorxiv.orgpnas.org In yeast, Ubp8, a component of the SAGA (Spt-Ada-Gcn5-acetyltransferase) complex, and Ubp10 are key deubiquitinases for H2Bub1. nih.gov The activity of these DUBs is crucial for the dynamic nature of H2Bub1, allowing for its rapid removal and the fine-tuning of its levels during different stages of transcription. researchgate.net
Table 1: Key Enzymes in Histone H2B Monoubiquitination
| Enzyme Type | Mammalian Examples | Yeast Homologs | Primary Function |
|---|---|---|---|
| E3 Ubiquitin Ligase | RNF20-RNF40 Complex | Bre1 | Catalyzes the attachment of ubiquitin to Histone H2B. |
| E2 Ubiquitin-Conjugating Enzyme | UBE2A (RAD6A), UBE2B (RAD6B) | Rad6 | Transfers activated ubiquitin to the E3 ligase. |
| Deubiquitinase | USP7, USP22, USP44 | Ubp8, Ubp10, Ubp26 | Removes ubiquitin from Histone H2B. |
Identified Sites of Ubiquitination (e.g., Lysine 120/123, Lysine 34)
The primary and most extensively studied site of monoubiquitination on Histone H2B is Lysine 120 (K120) in mammals and the equivalent Lysine 123 (K123) in yeast. pnas.orgnih.gov This residue is located in the C-terminal tail of H2B, a region that protrudes from the nucleosome core. The addition of the bulky ubiquitin moiety at this site is thought to directly impact chromatin structure, leading to a more open and accessible conformation. pnas.org
In addition to the canonical K120/K123 site, another ubiquitination site has been identified at Lysine 34 (K34) on the N-terminal tail of Histone H2B. nih.gov While less characterized than K120 ubiquitination, H2Bub1 at K34 is also implicated in transcriptional regulation and appears to be catalyzed by a different set of enzymes. nih.gov
Table 2: Identified Ubiquitination Sites on Histone H2B
| Site (Mammals) | Site (Yeast) | Location | Associated Functions |
|---|---|---|---|
| Lysine 120 (K120) | Lysine 123 (K123) | C-terminal tail | Transcriptional elongation, chromatin accessibility. |
| Lysine 34 (K34) | Not well-defined | N-terminal tail | Transcriptional regulation. |
Temporal and Spatial Regulation of H2Bub1 during Transcription
The deposition and removal of H2Bub1 are tightly regulated both temporally and spatially throughout the transcription cycle. H2Bub1 levels are generally low at gene promoters but increase significantly after the transcription start site and are distributed across the gene body. This spatial pattern is directly linked to the activity of RNA polymerase II (Pol II) during transcription elongation.
As Pol II progresses along the gene, the RNF20/RNF40 complex is recruited, leading to the deposition of H2Bub1 on the nucleosomes in the wake of the polymerase. The presence of H2Bub1 is thought to facilitate the passage of Pol II through the chromatin fiber. Subsequently, deubiquitinases, such as the SAGA-associated Ubp8, are recruited to remove the ubiquitin mark. This dynamic cycle of ubiquitination and deubiquitination is crucial for efficient transcription elongation and the proper resetting of the chromatin state after the passage of Pol II. The precise timing of these events ensures that H2Bub1 is present when and where it is needed to promote transcription while also allowing for the dynamic nature of chromatin to be maintained.
Intrinsic Effects of H2Bub1 on Nucleosome Conformation and Dynamics
Monoubiquitination of histone H2B at lysine 120 (H2Bub1) has significant intrinsic effects on the conformation and dynamics of the nucleosome, the fundamental repeating unit of chromatin. nih.gov While initially postulated to act as a bulky wedge to open up chromatin structure, recent evidence suggests a more complex role for H2Bub1 in modulating nucleosome stability. nih.govpnas.org
Contrasting findings suggest that H2Bub1 can both stabilize and destabilize the nucleosome, depending on the context and the specific methodologies used for analysis. Several studies have shown that H2Bub1 enhances nucleosome stability. nih.govpnas.org This stabilization is thought to occur by preventing the eviction of the H2A-H2B dimer from the nucleosome core. nih.govnih.gov Chromatin immunoprecipitation (ChIP) assays have revealed that increased levels of H2Bub1 lead to higher occupancy of H2B within both active and repressed genes, without a corresponding increase in histone H3 levels, supporting the model that H2Bub1 specifically stabilizes the H2A-H2B dimer within the nucleosome. nih.govnih.gov This stabilization can render the chromatin more resistant to nuclease digestion, suggesting a more compact state. nih.gov
Conversely, other research indicates that H2Bub1 can have a destabilizing effect on nucleosomes, leading to a more open and accessible chromatin fiber conformation. princeton.edu Single-molecule magnetic tweezer experiments have demonstrated that H2Bub1 impairs the mechanical stability of nucleosomes. nih.gov Furthermore, ubiquitination at other sites, such as lysine 34 (H2BK34ub), has been shown to directly influence the canonical nucleosome conformation through steric hindrance, enhancing nucleosome dynamics and promoting the formation of hexasomes (nucleosomes lacking one H2A-H2B dimer). researchgate.netoup.com This suggests that the location of the ubiquitin modification can have distinct structural consequences.
The apparent contradiction in these findings may be reconciled by the interplay of H2Bub1 with other factors, such as histone chaperones like FACT (facilitates chromatin transcription). nih.gov In the presence of FACT, H2Bub1 has been observed to have a stabilizing effect on nucleosomes. nih.gov It is proposed that H2Bub1 initially stabilizes nucleosomes to enhance the binding of chaperones, which then facilitate processes like transcription elongation by promoting the displacement of the H2A-H2B dimer. nih.gov Therefore, the intrinsic effect of H2Bub1 on nucleosome dynamics is likely highly context-dependent, influencing chromatin accessibility and function in a nuanced manner.
Acetylation of Histone H2B
Acetylation of histone H2B is a key post-translational modification involved in the regulation of gene expression. This process, primarily occurring on lysine residues within the N-terminal tail of H2B, plays a crucial role in modulating chromatin structure and function.
Key Acetylation Sites (e.g., Lysine 5, 12, 15, 20, 120)
Multiple lysine residues on the N-terminal tail of histone H2B are targets for acetylation. The most well-characterized of these sites include Lysine 5 (K5), Lysine 12 (K12), Lysine 15 (K15), and Lysine 20 (K20). nih.govresearchgate.net Additionally, acetylation at Lysine 120 (K120) has also been reported. nih.gov The multisite acetylation of the H2B N-terminus (H2BNTac) is a significant feature of active enhancers and a subset of promoters. nih.gov The presence and combination of these acetylation marks can create a specific code that is read by other proteins to regulate downstream cellular processes. For instance, acetylation of H2B on K12 has been shown to stimulate H2B ubiquitination by a distinct ubiquitin ligase, highlighting the crosstalk between different PTMs. nih.gov
| Acetylation Site | Key Findings | Associated Genomic Region |
|---|---|---|
| Lysine 5 (K5) | Marks active enhancers and a subset of promoters. nih.govnih.gov | Enhancers, Promoters |
| Lysine 12 (K12) | Stimulates H2B ubiquitination; marks active enhancers. nih.govnih.gov | Enhancers, Gene bodies |
| Lysine 15 (K15) | Part of the H2BNTac signature of active enhancers. researchgate.net | Enhancers |
| Lysine 20 (K20) | Prominently marks active enhancers. nih.gov | Enhancers |
| Lysine 120 (K120) | Identified as an acetylation site. nih.gov | Not well-defined |
Role of Histone Acetyltransferases (HATs) such as p300/CBP
The acetylation of histone H2B is catalyzed by histone acetyltransferases (HATs), with the p300/CBP coactivator family playing a central role. nih.govebi.ac.uk Unlike other histone marks such as H3K27ac, H2BNTac is specifically catalyzed by p300/CBP. nih.gov Cryo-electron microscopy studies have revealed that a multidomain monomer of p300/CBP can recognize histone H4 N-terminal tail acetylation (H4NTac) within a nucleosome and subsequently acetylate non-H4 histone tails, with the primary target being the H2B N-terminal tail. researchgate.net This "read/write" mechanism allows for the propagation of histone acetylation signals. researchgate.net The recruitment of p300/CBP to specific genomic loci, often by transcription factors, leads to the targeted acetylation of H2B and the subsequent activation of gene expression. nih.gov
Influence on Histone-DNA and Nucleosome-Nucleosome Interactions
The addition of an acetyl group to a lysine residue on the histone tail neutralizes its positive charge. wikipedia.org This has profound consequences for the interactions within and between nucleosomes. The reduced positive charge on the H2B tail weakens its electrostatic interaction with the negatively charged DNA backbone. wikipedia.org This weakening of histone-DNA interactions can lead to a more open chromatin structure, making the DNA more accessible to transcription factors and the transcriptional machinery. oup.com
Furthermore, histone acetylation, including that of H2B, can disrupt higher-order chromatin structures. princeton.edu The N-terminal tails of histones are involved in mediating interactions between adjacent nucleosomes, which contributes to the compaction of chromatin into more condensed fibers. nih.gov Acetylation of these tails can interfere with these nucleosome-nucleosome interactions, leading to a more relaxed and transcriptionally permissive chromatin state. princeton.edu Studies have shown that p300-mediated acetylation of histones, including H2B, facilitates the transfer of H2A-H2B dimers from nucleosomes to histone chaperones, further contributing to a dynamic and accessible chromatin environment. nih.gov
Phosphorylation of Histone H2B
Histone H2B phosphorylation is a dynamic post-translational modification that plays a critical role in a variety of cellular processes, including transcription, DNA damage response, and apoptosis. The addition of a phosphate (B84403) group to specific amino acid residues can alter chromatin structure and create binding sites for regulatory proteins. wikipedia.org
Identified Phosphorylation Sites (e.g., Serine 14, Lysine 36, Tyrosine 121)
Several phosphorylation sites on histone H2B have been identified and functionally characterized. These include serine, threonine, and tyrosine residues.
Serine 14 (S14): Phosphorylation of H2B at Serine 14 (H2BS14p) is strongly associated with apoptosis, or programmed cell death. researchgate.netdrugbank.com This modification is mediated by the mammalian sterile twenty (Mst1) kinase, which is activated by caspase-3 during apoptosis. researchgate.netdrugbank.com H2BS14p is also observed at sites of DNA double-strand breaks (DSBs), where it is thought to act in concert with phosphorylated H2AX (γ-H2AX) to promote a heterochromatin-like state that facilitates DNA repair. nih.gov This phosphorylation event can contribute to chromatin condensation. nih.govresearchgate.net
Lysine 36 (K36) / Serine 36 (S36): Note that while the prompt specifies Lysine 36, the literature predominantly refers to Serine 36 (S36) as a key phosphorylation site in this region. Phosphorylation of H2B at Serine 36 is mediated by the AMP-activated protein kinase (AMPK) in response to metabolic stress. nih.gov This modification is found in both the promoter and transcribed regions of genes activated by AMPK-dependent pathways. nih.gov H2BS36p is crucial for the transcriptional activation of stress-response genes and for cell survival under stress conditions. nih.gov There is also an interplay between phosphorylation at S36 and ADP-ribosylation at the adjacent Glutamate 35 (E35), where ADP-ribosylation inhibits S36 phosphorylation, thereby suppressing proadipogenic gene expression. nih.gov
Tyrosine 121 (Y121): Phosphorylation of H2B at Tyrosine 121 (H2BY121p) plays a role in the regulation of transcription. nih.govnih.gov The tyrosine phosphatase SHP-1 has been identified as the enzyme that dephosphorylates H2BY121. nih.govnih.gov This dephosphorylation is a prerequisite for the ubiquitination of H2B, as the phosphorylated form of Y121 prevents the interaction of H2B with the E2 ubiquitin-conjugating enzyme. nih.govresearchgate.net This highlights a critical crosstalk between phosphorylation and ubiquitination in the control of gene transcription. nih.gov
| Phosphorylation Site | Kinase/Phosphatase | Biological Process | Molecular Consequence |
|---|---|---|---|
| Serine 14 (S14) | Mst1 (Kinase) | Apoptosis, DNA Damage Response | Promotes chromatin condensation; facilitates DNA repair at DSBs. researchgate.netdrugbank.comnih.gov |
| Serine 36 (S36) | AMPK (Kinase) | Metabolic Stress Response, Transcription | Activates transcription of stress-response genes. nih.gov |
| Tyrosine 121 (Y121) | SHP-1 (Phosphatase) | Transcription | Dephosphorylation is required for H2B ubiquitination. nih.govnih.govresearchgate.net |
Associated Kinases (e.g., Mst1, AMPK) and Phosphatases (e.g., SHP-1)
The phosphorylation of Histone H2B is a dynamic and reversible post-translational modification regulated by the coordinated activity of protein kinases and phosphatases. These enzymes respectively add and remove phosphate groups from specific amino acid residues on the H2B protein, primarily on its N-terminal tail, influencing chromatin structure and function.
Key kinases that phosphorylate Histone H2B include:
Mst1 (Mammalian Sterile Twenty Kinase): In response to apoptotic signals, Mst1 is cleaved and activated by caspases. nih.govresearchgate.net The activated Mst1 kinase then phosphorylates Histone H2B at serine 14 (H2BS14) in vertebrates. nih.govcapes.gov.br This modification is a hallmark of cells undergoing programmed cell death. nih.gov
AMPK (AMP-activated Protein Kinase): Functioning as a crucial cellular energy sensor, AMPK is activated under conditions of metabolic stress, such as nutrient deprivation. washington.edu Activated AMPK directly phosphorylates Histone H2B at serine 36 (H2BS36). washington.edunih.gov This links the cell's energy status directly to chromatin and transcriptional regulation. nih.gov
The removal of phosphate groups is mediated by phosphatases, ensuring the transient nature of these signaling events. A notable phosphatase involved in H2B regulation is:
SHP-1 (Src homology region 2 domain-containing phosphatase-1): SHP-1 is a protein tyrosine phosphatase that localizes to the nucleus and dephosphorylates Histone H2B at tyrosine 121 (Y121). nih.govnih.gov This dephosphorylation is a critical prerequisite for the subsequent ubiquitination of H2B, a key modification in transcriptional control. nih.govnih.gov
| Enzyme | Type | Target Residue on H2B | Cellular Trigger/Process |
| Mst1 | Kinase | Serine 14 | Apoptosis |
| AMPK | Kinase | Serine 36 | Metabolic Stress |
| SHP-1 | Phosphatase | Tyrosine 121 | Prerequisite for Ubiquitination |
Functional Implications in Cellular Signaling and Processes
The phosphorylation of Histone H2B at different sites serves as a crucial signaling platform that elicits specific downstream cellular responses.
Apoptosis: The phosphorylation of H2B at serine 14 by Mst1 (H2BS14ph) is uniquely associated with apoptotic chromatin. nih.gov This modification is a key step in the signaling cascade that leads to chromatin condensation, a characteristic feature of apoptosis. capes.gov.brnih.gov The timing of H2BS14 phosphorylation coincides with the initiation of nucleosomal DNA fragmentation. nih.gov
Metabolic Stress and Transcription: AMPK-mediated phosphorylation of H2B at serine 36 (H2BS36ph) is a direct mechanism for regulating gene expression in response to energy stress. nih.gov This modification occurs at both promoters and within the transcribed regions of genes activated by AMPK pathways, facilitating transcription and promoting cell survival under stress. nih.gov
Transcriptional Elongation: The dephosphorylation of H2B at tyrosine 121 by SHP-1 is essential for regulating transcription. nih.govnih.gov By removing the phosphate group, SHP-1 enables the H2B protein to be ubiquitinated. This subsequent ubiquitination is a critical step for the transition from transcription initiation to the elongation phase for many genes, including those involved in maintaining cellular autophagy. nih.govnih.gov
| H2B Modification | Mediating Enzyme | Cellular Process | Functional Consequence |
| H2BS14ph | Mst1 | Apoptosis | Promotes chromatin condensation |
| H2BS36ph | AMPK | Metabolic Stress Response | Activates transcription of stress-response genes |
| H2BY121 dephos. | SHP-1 | Transcription | Facilitates H2B ubiquitination and transcriptional elongation |
Other Post-Translational Modifications and Inter-Histone Cross-Talk
Beyond phosphorylation, Histone H2B is subject to a diverse array of other PTMs. These modifications can influence each other through a complex regulatory network known as "cross-talk," which can occur on the same histone tail or between different histones within the nucleosome.
Methylation and SUMOylation
Methylation: Like other core histones, H2B can be modified by methylation on lysine and arginine residues. wikipedia.org While less extensively characterized than methylation on Histone H3, H2B methylation contributes to the regulation of chromatin structure and gene expression.
SUMOylation: This modification involves the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a target lysine residue. Histone SUMOylation is predominantly associated with transcriptional repression. nih.govcusabio.comnih.gov This repressive function can occur through several mechanisms, including interference with activating modifications such as acetylation and ubiquitylation, which may target the same lysine residues. cusabio.comoup.com
Trans-Histone Cross-Talk with Histone H3 Methylation (e.g., H3K4, H3K79)
A well-established example of trans-histone cross-talk is the functional dependency of Histone H3 methylation on the prior monoubiquitination of Histone H2B. nih.gov
H2B Monoubiquitination as a Prerequisite: The attachment of a single ubiquitin molecule to Histone H2B at lysine 120 (H2BK120ub in mammals) is a mandatory prerequisite for the proper methylation of Histone H3 at both lysine 4 (H3K4) and lysine 79 (H3K79). nih.govnih.govbiorxiv.org Deletion of the ubiquitination machinery responsible for H2BK120ub leads to a complete loss of H3K4 and H3K79 methylation. youtube.com
Mechanism of Cross-Talk: H2B monoubiquitination facilitates the recruitment and/or stimulates the catalytic activity of the specific histone methyltransferases responsible for these H3 modifications. nih.gov For example, the H3K4 methyltransferase complex, COMPASS, requires H2BK120ub for its full enzymatic activity. nih.gov Similarly, the H3K79 methyltransferase, Dot1L, is stimulated by H2BK120ub, which helps to position the enzyme correctly on the nucleosome to access the otherwise buried H3K79 residue. biorxiv.orgyoutube.com
Functional Outcomes: This tightly regulated pathway ensures a coordinated control of gene expression. H3K4 methylation is a key mark found at the promoters of actively transcribed genes, while H3K79 methylation is associated with transcriptional elongation. nih.govyoutube.com Therefore, the initial H2B ubiquitination event acts as a master switch that licenses chromatin for active transcription by enabling these subsequent activating marks on Histone H3.
| Initial H2B Modification | Dependent H3 Modification | Associated Methyltransferase | Functional Outcome |
| H2BK120 monoubiquitination | H3K4 methylation | COMPASS complex | Transcriptional Activation |
| H2BK120 monoubiquitination | H3K79 methylation | Dot1L | Transcriptional Elongation |
Functional Roles of Histone H2b in Core Genomic Processes
Regulation of Gene Expression and Transcription
Histone H2B, a core component of the nucleosome, plays a dynamic and critical role in the regulation of gene expression. Its post-translational modifications are central to modulating chromatin structure and function, thereby influencing the various stages of transcription. These modifications act as signals that are recognized by other proteins to either facilitate or inhibit the transcriptional process. Monoubiquitination of H2B at lysine (B10760008) 120 (H2Bub1) in vertebrates is a particularly well-studied modification that serves as a master switch for gene regulation, with crucial roles in both transcriptional elongation and initiation. bioscientifica.comnih.gov The interplay between H2B and various enzymes, including ligases, deubiquitinases, kinases, and phosphatases, creates a complex regulatory network that ensures precise control over gene transcription.
Modulation of Transcriptional Elongation
Transcriptional elongation, the process by which RNA polymerase synthesizes the RNA transcript after clearing the promoter, is heavily influenced by the underlying chromatin structure. Histone H2B modifications are instrumental in navigating the nucleosomal barrier. researchgate.net Specifically, H2B monoubiquitination is a hallmark of actively transcribed genes and is vital for the processivity of RNA Polymerase II (Pol II). nih.govcellsignal.comepigenie.com This modification is not a static mark but is dynamically regulated, involving cycles of ubiquitination and deubiquitination that are crucial for optimal transcription. nih.gov
The passage of RNA Polymerase II through the compact structure of a nucleosome presents a significant obstacle to transcription. H2B monoubiquitination plays a key role in overcoming this barrier. plos.org This modification facilitates the function of the histone chaperone FACT (Facilitates Chromatin Transcription), which destabilizes nucleosomal structure by helping to remove one histone H2A-H2B dimer as Pol II advances. researchgate.netnih.govcellsignal.com This action creates a more permissive chromatin environment, allowing Pol II to transcribe through the nucleosome. pnas.orgoup.com Studies have shown that H2Bub1 enhances the passage of Pol II through a nucleosome by stimulating the FACT-mediated displacement of an H2A-H2B dimer. biorxiv.org The process is dependent on several factors, including the transcription elongation regulator complex PAF (Paf1C) and active transcription itself. researchgate.net The loss of H2B ubiquitylation has been shown to alter the distribution of Pol II within gene coding regions, underscoring its importance in elongation. doi.org
The intricate regulation of H2B modifications is highlighted by the interplay of various enzymes. For instance, the tyrosine phosphatase SHP-1 dephosphorylates H2B at tyrosine 121, a step that appears to be a prerequisite for efficient H2B ubiquitination and subsequent productive transcription elongation. embopress.org Furthermore, H2B ubiquitylations at both K34 and K120 have been shown to suppress and shorten pauses by Pol II near the nucleosome entry, promoting transcriptional efficiency. nih.govbiorxiv.org
Maintaining chromatin integrity in the wake of a transcribing polymerase is essential to prevent cryptic or antisense transcription. elifesciences.org Histone H2B ubiquitylation is not only involved in dismantling the nucleosome ahead of Pol II but is also critical for its accurate reassembly after the polymerase has passed. nih.govnih.gov This function is carried out in cooperation with histone chaperones like Spt16, a subunit of the FACT complex. elifesciences.orgnih.gov In the absence of H2B ubiquitylation, chromatin structure is not properly restored following transcription. nih.gov
Research indicates that H2Bub1 and Spt16 function interdependently to facilitate nucleosome reassembly. nih.govpnas.org H2Bub1 appears to stabilize newly deposited nucleosomes during this process. pnas.org This stabilization is crucial, as improperly reassembled chromatin can lead to genomic instability and aberrant gene expression. elifesciences.org H2Bub1's role in nucleosome reassembly has been documented during both transcription and DNA replication, highlighting its fundamental importance in maintaining chromatin dynamics. plos.orgoup.com
Influence on Transcriptional Initiation
While extensively linked to elongation, Histone H2B modifications also exert significant influence on the initiation phase of transcription. H2B monoubiquitination is required for the transition from initiation to elongation, a critical regulatory step. researchgate.net This is evidenced by the finding that ubH2B levels are abolished by the inactivation of Kin28, the kinase that phosphorylates the Pol II C-terminal domain (CTD) to promote this transition. researchgate.net
A key mechanism through which H2Bub1 influences initiation is via "histone cross-talk." H2B monoubiquitination is a prerequisite for the di- and tri-methylation of histone H3 on lysine 4 (H3K4me2/3) and lysine 79 (H3K79me3). nih.govcellsignal.comsdbonline.org These H3 methylations are well-established marks associated with the 5' ends of genes and transcriptional activation. cellsignal.com Therefore, by enabling these subsequent modifications, H2Bub1 plays an indirect but essential role in setting up a chromatin state conducive to transcriptional initiation. cellsignal.com However, some studies suggest H2Bub1 can also act as a gatekeeper, as its presence can stabilize the histone variant H2A.Z at enhancers, thereby blocking their activation by impairing the access of chromatin remodelers. unige.ch
Role in Gene Activation and Repression
The role of Histone H2B in transcription is nuanced, contributing to both the activation and repression of genes. Monoubiquitination of H2B is most commonly associated with transcriptional activation. sdbonline.orgabcam.com H2Bub1 levels are associated with the transcribed regions of active genes and generally correlate with the level of gene expression. epigenie.comcellsignal.com The process of activation often involves a dynamic cycle of both ubiquitylation and deubiquitylation. nih.gov Studies in yeast have shown that for some genes, both the addition of the ubiquitin mark and its subsequent removal by the deubiquitinase Ubp8 (a component of the SAGA complex) are required for optimal induced transcription. nih.gov
Conversely, H2B modifications can also be involved in gene repression. In yeast, a different H2B deubiquitinase, Ubp10, is crucial for gene silencing at telomeric regions. oup.com Furthermore, H2Bub1 has been found to block the eviction of the histone variant H2A.Z from inducible enhancers, which represses their activity. unige.ch In some contexts, the RNF20/hBRE1 ligase, which is responsible for H2B ubiquitylation, can act as a putative tumor suppressor by selectively regulating gene expression, which can involve repression of certain oncogenes. epigenie.comresearchgate.net Therefore, the ultimate effect of H2B modification on gene expression depends on the specific genomic context and the cohort of regulatory proteins involved. nih.gov
Suppression of Antisense Transcription
Antisense transcription, the synthesis of RNA from the strand opposite to the protein-coding strand, can interfere with the expression of the sense gene and must be carefully controlled. Histone H2B ubiquitylation plays a significant role in suppressing such aberrant transcriptional events. elifesciences.org
Studies in fission yeast have demonstrated that H2Bub1 is critical for preventing antisense transcription that initiates within the coding regions of genes. biorxiv.org Loss of H2Bub1 leads to an increase in antisense transcripts at hundreds of protein-coding genes. nih.govnih.gov This suppression mechanism appears to be a key feature of cell cycle-dependent gene regulation by H2Bub1. nih.gov The mechanism involves cooperation with other factors, notably the Cdk9 kinase and the Clr6-CII histone deacetylase (HDAC) complex. doi.orgbiorxiv.org H2Bub1 and Cdk9 cooperate to promote the function of the Clr6-CII HDAC complex, which in turn suppresses antisense transcription. biorxiv.org For certain genes, such as the histone-activating factor ams2+, H2Bub1 activates the gene indirectly by suppressing its antisense transcript. nih.govnih.gov
Interactive Data Tables
Table 1: Key Proteins Interacting with Histone H2B in Transcription
| Protein/Complex | Type | Primary Role in Relation to H2B | Effect on Transcription |
| RNF20/RNF40 (Bre1) | E3 Ubiquitin Ligase | Catalyzes monoubiquitination of H2B at K120 (H2Bub1). cellsignal.comepigenie.com | Generally activating; facilitates elongation and initiation. cellsignal.com |
| FACT (Spt16/SSRP1) | Histone Chaperone | Interacts with H2A-H2B dimers; function is facilitated by H2Bub1. researchgate.netpnas.org | Facilitates Pol II passage and nucleosome reassembly. nih.govelifesciences.org |
| Paf1C | Elongation Complex | Associates with Pol II; required for H2B ubiquitination. nih.govresearchgate.netembopress.org | Promotes transcriptional elongation. researchgate.net |
| Ubp8 (SAGA subunit) | Deubiquitinase | Removes ubiquitin from H2B. nih.gov | Required for optimal activation of certain genes. nih.gov |
| Ubp10 | Deubiquitinase | Removes ubiquitin from H2B at specific loci (e.g., telomeres). oup.com | Mediates gene silencing. oup.com |
| Cdk9 | Kinase | Cooperates with H2Bub1 to suppress antisense transcription. doi.orgbiorxiv.org | Regulates elongation and antisense suppression. biorxiv.orgnih.gov |
| SHP-1 | Phosphatase | Dephosphorylates H2B at Y121. embopress.org | Promotes H2B ubiquitination and productive transcription. embopress.org |
Table 2: Summary of Histone H2B Modifications and Their Transcriptional Roles
| Modification | Location (Human) | Primary Function | Transcriptional Outcome |
| Monoubiquitination | Lysine 120 (K120) | Facilitates FACT function, enables H3K4/K79 methylation, promotes nucleosome reassembly. plos.orgcellsignal.comsdbonline.org | Primarily activation and elongation; suppression of antisense transcription. nih.govbiorxiv.org |
| Phosphorylation | Serine 14 (S14) | Mediates chromatin condensation during apoptosis. sdbonline.org | Repressive (in apoptosis). |
| Phosphorylation | Tyrosine 121 (Y121) | Its dephosphorylation by SHP-1 is required for ubiquitination. embopress.org | Its presence precludes ubiquitination, thus inhibiting transcription. embopress.org |
| Acetylation | Lys5, 12, 15, 20 | Neutralizes positive charge, believed to weaken histone-DNA interactions. cellsignal.comcellsignal.com | Generally associated with transcriptional activation. cellsignal.com |
Dynamic Modulation of Gene Expression in Response to Stimuli
Histone H2B, and specifically its monoubiquitination (H2Bub1), plays a crucial role in the dynamic regulation of gene expression in response to various external and internal stimuli. This modification is not static but changes in response to signals, facilitating rapid transcriptional reprogramming.
A key example of this is observed during photomorphogenesis in Arabidopsis thaliana, the developmental transition plants undergo upon initial light perception. This process involves extensive and rapid changes in gene expression. Studies have shown that upon illumination, there is a de novo marking of numerous genes with H2Bub1, illustrating the dynamic nature of this modification. Gene upregulation is strongly associated with an increase in H2Bub1 levels. Conversely, in the absence of H2Bub1, both the upregulation and downregulation of genes in response to light are weakened, indicating that H2Bub1 is critical for achieving the full range of transcriptional modulation. This is particularly evident for genes that show fast and transient induction, such as components of the circadian clock, where sharp oscillations in mRNA levels are necessary. plos.orgnih.gov
The dynamic nature of H2B monoubiquitination is also crucial for stimulus-specific gene expression in other contexts, such as in response to hormonal signals or DNA damage. nih.gov For instance, genes that are targets of the p53 tumor suppressor protein show an enrichment of H2Bub1 in response to DNA damage. nih.gov Similarly, genes regulated by the estrogen receptor α (ERα) and the androgen receptor (AR) also depend on H2Bub1 for their proper expression upon hormonal stimulation. nih.gov This rapid remodeling of chromatin, facilitated by H2Bub1, is likely essential for the high-speed responses required for the expression of these genes. nih.gov
The mechanism involves the recruitment of the E3 ligase complex RNF20/RNF40 to RNA polymerase II, a process that is itself stimulated by signals like DNA damage or hormonal cues. nih.gov This leads to the ubiquitination of H2B, which then facilitates transcription elongation. plos.orgnih.govnih.gov Therefore, H2B monoubiquitination acts as a key component of a transcription-coupled, chromatin-based mechanism that allows for the swift and precise modulation of gene expression in response to a wide array of stimuli. plos.orgnih.gov
Chromatin Dynamics and Higher-Order Structure
Control of Nucleosome Stability and Dynamics
Histone H2B and its modifications play a significant role in controlling the stability and dynamics of nucleosomes, the fundamental repeating units of chromatin. Contrary to the initial hypothesis that the bulky ubiquitin group would act as a "wedge" to open up chromatin, evidence suggests that monoubiquitination of H2B (H2Bub1) is important for enhancing nucleosome stability. pnas.orgnih.govnih.gov
Biochemical analyses have demonstrated that when H2Bub1 levels are increased, nucleosome stability is enhanced, and conversely, when H2Bub1 levels are abolished, nucleosome stability is reduced. pnas.orgnih.gov This stabilization is thought to occur by preventing the eviction of the H2A-H2B dimer from the nucleosome during processes like transcription. pnas.orgnih.gov This is supported by findings that show an increase in H2B occupancy on chromatin when H2Bub1 levels are elevated, without a corresponding change in H3 levels, indicating that H2Bub1 specifically affects the H2A-H2B dimer. pnas.org
The stability conferred by H2Bub1 is not just a passive reinforcement of the nucleosome structure. It is a dynamic process that influences other critical events. For example, the stabilization of the nucleosome by H2Bub1 is important for the proper methylation of histone H3 on lysines 4 and 79 (H3K4 and H3K79), a key "trans-histone crosstalk" mechanism. pnas.orgnih.govnih.gov By preventing the loss of the H2A-H2B dimer, H2Bub1 ensures that the binding surfaces for the methyltransferase complexes, like Set1-COMPASS, are retained on the chromatin. nih.gov
Furthermore, the dynamic interplay between ubiquitination and deubiquitination of H2B is critical. The removal of ubiquitin by deubiquitinases, such as Ubp8 found in the SAGA complex, promotes nucleosome instability. nih.gov This process is important for events like transcription initiation, where destabilization of nucleosomes over promoter regions can facilitate the binding of transcription factors. nih.gov
The role of H2B in nucleosome dynamics is also influenced by its interaction with other proteins and histone variants. For instance, the histone chaperone FACT (FAcilitates Chromatin Transcription) interacts with H2B to regulate nucleosome assembly and disassembly during transcription. plos.org Additionally, certain histone variants, like H2B.W2 found in spermatocytes, can intrinsically destabilize the nucleosome core particle, highlighting the diverse ways in which H2B contributes to the dynamic nature of chromatin. biorxiv.org
Disruption and Compaction of Higher-Order Chromatin Structures
Histone H2B and its post-translational modifications, particularly ubiquitination, have a direct impact on the folding and compaction of chromatin into higher-order structures. The 30-nm chromatin fiber, a condensed form of the nucleosome array, is influenced by interactions between adjacent nucleosomes. H2B ubiquitination (uH2B) has been shown to interfere with this compaction process, leading to a more open and accessible chromatin conformation. researchgate.netcapes.gov.br
Studies using chemically defined nucleosome arrays have demonstrated that the presence of uH2B impairs the ability of these arrays to fold into compact structures. researchgate.netcapes.gov.br This effect is specific to ubiquitin, as modifying H2B with a similarly sized protein, Hub1, does not produce the same level of disruption in chromatin compaction. researchgate.net The mechanism by which uH2B disrupts chromatin folding appears to be distinct from other modifications known to have a similar effect, such as H4 tail acetylation. researchgate.net In fact, when both uH2B and H4 acetylation are present, they act synergistically to inhibit the formation of higher-order chromatin structures. researchgate.net
The disruptive effect of H2B ubiquitination on chromatin compaction is thought to be due to the physical presence of the ubiquitin moiety, which may sterically hinder the necessary internucleosomal interactions required for folding. researchgate.netportlandpress.com This leads to a more "open" chromatin fiber, which has important functional consequences for processes that require access to the DNA, such as transcription and DNA repair. researchgate.netcapes.gov.br
Conversely, other histone variants and modifications can promote chromatin compaction. For example, the histone variant H2A.Z facilitates the compaction of nucleosomal arrays. ccmu.edu.cn The interplay between different histone modifications and variants on H2B and other histones creates a complex regulatory landscape that fine-tunes the level of chromatin compaction.
It is important to note that while some studies point to H2B ubiquitination disrupting higher-order structure, others suggest it enhances nucleosome stability at the single nucleosome level. pnas.orgnih.gov These findings are not necessarily contradictory but highlight the multifaceted role of H2B modifications. H2Bub1 might stabilize individual nucleosomes while simultaneously preventing them from folding into more compact, higher-order structures, thereby maintaining a state of chromatin that is both stable and accessible.
Modulation of Chromatin Accessibility for DNA-Binding Proteins
Histone H2B and its modifications are key regulators of chromatin accessibility, directly influencing the ability of DNA-binding proteins to engage with their target sequences. A primary mechanism through which H2B modulates accessibility is via its monoubiquitination (H2Bub1). This modification is associated with a more open and biochemically accessible chromatin fiber conformation. researchgate.net
The presence of H2Bub1 disrupts the compaction of higher-order chromatin structures, which in turn exposes the underlying DNA. researchgate.netcapes.gov.br This increased accessibility is crucial for a variety of cellular processes that rely on the binding of proteins to DNA, including transcription, DNA replication, and DNA repair. tandfonline.comoup.com For example, during transcription, the decompaction of chromatin by H2Bub1 facilitates the passage of RNA polymerase II. oup.com
Studies have shown that H2B ubiquitination can be probed in vivo by measuring the sensitivity of chromatin to nucleases; a more accessible chromatin structure is more susceptible to nuclease digestion. researchgate.net The dynamic nature of H2B ubiquitination and deubiquitination allows for rapid changes in chromatin accessibility in response to cellular signals. nih.gov For instance, at the promoters of inducible genes, H2Bub1 can stabilize nucleosomes in a repressed state, potentially restricting the binding of transcriptional activators. nih.gov Upon induction, the removal of ubiquitin by deubiquitinases can lead to nucleosome instability and disassembly, thereby opening up the promoter for the binding of the transcription machinery. nih.gov
Furthermore, the acetylation of the H2B tail is another modification that can increase DNA accessibility. Molecular dynamics simulations suggest that acetylation of H2B tails reduces their interaction with DNA, making the DNA more accessible for regulatory proteins to bind. acs.org This can aid in gene regulation and influence nucleosome stability. acs.org
The regulation of chromatin accessibility by H2B is not solely dependent on its own modifications but is also part of a broader network of histone modifications and protein interactions. The "histone code" hypothesis suggests that different combinations of histone modifications are "read" by various proteins to bring about specific downstream effects. In the context of H2B, its ubiquitination can influence other histone marks, such as H3K4 and H3K79 methylation, which are also associated with active chromatin and increased accessibility. pnas.orgnih.govnih.gov
DNA Replication and Repair Mechanisms
Maintenance of Genomic Integrity
Histone H2B and its post-translational modifications, particularly monoubiquitination (H2Bub1), are crucial for maintaining genomic integrity, especially during the challenges of DNA replication and in response to DNA damage. nih.govnih.govoup.com
During DNA replication, H2Bub1 plays a vital role in the proper assembly of nucleosomes onto the newly synthesized DNA strands. nih.govoup.comresearchgate.net The E3 ubiquitin ligase Bre1 is recruited to active replication origins, where it ubiquitinates H2B on the nascent DNA. nih.govoup.com This modification is important for restoring the chromatin structure behind the replication fork, likely by stabilizing the newly assembled nucleosomes. nih.govoup.com In the absence of H2Bub1, chromatin assembly is incomplete, leading to a variety of replication defects, including a prolonged S-phase and increased sensitivity to DNA damaging agents. nih.govoup.com
When replication forks stall due to DNA damage or other stresses, H2Bub1 is critical for the appropriate cellular response. It is involved in DNA Damage Tolerance (DDT) pathways, which allow the replication machinery to bypass lesions in the DNA. nih.govfrontiersin.org Specifically, H2Bub1 promotes the error-free translesion synthesis (TLS) pathway mediated by DNA polymerase eta (Polη). nih.govnih.gov In cells lacking H2Bub1, an alternative, highly mutagenic TLS pathway involving DNA polymerase zeta (Polζ) is utilized, leading to an accumulation of mutations under conditions of replicative stress. nih.govnih.gov This highlights the role of H2Bub1 in preventing genomic instability by favoring error-free DNA damage bypass mechanisms.
Furthermore, H2Bub1 facilitates recombination-dependent lesion bypass by altering chromatin dynamics to allow for the recruitment of the RAD51 protein, a key factor in homologous recombination. frontiersin.org This modification also contributes to the activation of the G2/M checkpoint after replication to ensure that any bypassed lesions are repaired. frontiersin.org
The importance of H2B modifications in maintaining genomic integrity extends to their role in regulating chromatin structure during DNA double-strand break (DSB) repair. frontiersin.org The decompaction of chromatin associated with H2Bub1 can provide the necessary access for repair proteins to the site of damage. researchgate.net
Table 1: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Androgen receptor (AR) |
| DNA polymerase eta (Polη) |
| DNA polymerase zeta (Polζ) |
| Estrogen receptor α (ERα) |
| H2A |
| H2A.Z |
| H2B.W2 |
| H3 |
| H4 |
| Hub1 |
| p53 |
| RAD51 |
| RNF20 |
| RNF40 |
| Set1-COMPASS |
| Ubp8 |
Response to Replication Stress and Fork Stalling
Histone H2B and its post-translational modifications, particularly monoubiquitylation (H2Bub1), are pivotal in the cellular response to replication stress and the stabilization of stalled replication forks. Replication stress, often induced by agents like hydroxyurea (B1673989) (HU) or methyl methanesulfonate (B1217627) (MMS), can impede the progression of the replication machinery, leading to fork stalling. pnas.orgplos.org
The Bre1-H2Bub pathway plays a direct role in managing stalled forks. nih.gov In response to HU-induced stress, H2Bub1 promotes nucleosome assembly near replication forks. plos.orgnih.gov This reassembly of chromatin restricts the advancement of the replication fork, a process crucial for preventing fork collapse and maintaining its stability until repair mechanisms can resolve the issue. plos.orgnih.gov In the absence of H2Bub1, replication forks move faster than normal under stress conditions, leading to instability and an accumulation of DNA damage. plos.orgtandfonline.com
Furthermore, H2Bub1 facilitates the recruitment of key proteins to stalled forks. It is required for the recruitment of the Sgs1 helicase and subsequent phosphorylation of Rad53, which are critical events in the intra-S phase checkpoint activation. plos.orgtandfonline.com The ubiquitylation of H2B by the E3 ligase Bre1 is enhanced at stressed replication forks, underscoring its direct involvement in the stress response. researchgate.net This modification helps to maintain the stable progression of ongoing replication by promoting recombination-mediated DNA damage tolerance (DDT). pnas.org
Studies in yeast have shown that cells lacking H2Bub1 (e.g., htb-K123R mutants) exhibit increased sensitivity to DNA damaging agents that cause fork stalling and show an accumulation of RPA foci, indicative of single-stranded DNA and replication stress. pnas.org These findings highlight a direct link between the chromatin architecture modulated by H2B ubiquitylation and the effective bypass of lesions that stall replication forks. pnas.org
| Key Factor | Role in Replication Stress Response | Consequence of Deficiency |
| Histone H2B monoubiquitylation (H2Bub1) | Promotes nucleosome assembly at stalled forks, restricting fork progression and ensuring stability. plos.orgnih.gov | Increased fork progression, fork instability, and accumulation of DNA damage. plos.orgtandfonline.com |
| Bre1 (E3 Ligase) | Catalyzes H2B monoubiquitylation, and its recruitment to chromatin is induced by replicative DNA damage. pnas.org | Sensitivity to fork-stalling agents and defective replication stress response. pnas.org |
| Sgs1 Helicase | Recruitment to stalled forks is facilitated by H2Bub1. plos.org | Impaired fork stability and checkpoint activation. |
| Rad53 Kinase | Activation (phosphorylation) is promoted by H2Bub1. plos.org | Delayed or insufficient intra-S phase checkpoint response. tandfonline.com |
Promotion of Error-Free Translesion Synthesis (TLS)
Histone H2B monoubiquitylation (H2Bub1) plays a significant role in the DNA damage tolerance (DDT) pathway of translesion synthesis (TLS), specifically promoting the error-free branch of this process. oup.comnih.gov When replication forks encounter DNA lesions, cells can employ specialized TLS polymerases to bypass the damage. oup.com
Research indicates that H2Bub1 is crucial for favoring the use of the relatively accurate DNA polymerase eta (Polη) for TLS. oup.comnih.gov In the presence of H2Bub1, Polη-mediated TLS is promoted, which is considered an "error-free" mode of bypassing certain DNA lesions, such as those induced by UV radiation. oup.comnih.gov
Conversely, in the absence of H2Bub1, cells exhibit a higher frequency of mutations under conditions of replicative stress. oup.comnih.gov This increased mutagenesis is attributed to a shift in the TLS polymerase usage. oup.comnih.gov Without H2Bub1, the highly error-prone DNA polymerase zeta (Polζ) becomes the dominant enzyme for bypassing lesions. oup.comnih.govoup.com This suggests that H2Bub1 acts to suppress the more mutagenic Polζ-dependent pathway. researchgate.net
While H2Bub1 directly promotes Polη-dependent TLS, it does not appear to directly regulate other DDT pathways. oup.comnih.gov However, cells lacking H2Bub1 become more reliant on alternative error-free DDT mechanisms for survival when exposed to DNA damaging agents. oup.comnih.gov This reliance necessitates strict regulation by factors like the anti-recombinase Srs2 to prevent the accumulation of toxic homologous recombination intermediates. nih.gov The Ubr5 ubiquitin ligase has also been implicated in mediating Polη chromatin binding through the ubiquitination of histone H2B. researchgate.net
| Condition | Primary TLS Polymerase | Mutagenesis Level |
| Presence of H2Bub1 | DNA Polymerase eta (Polη) oup.comnih.gov | Low (Error-free) oup.comnih.gov |
| Absence of H2Bub1 | DNA Polymerase zeta (Polζ) oup.comnih.gov | High (Error-prone) oup.com |
Involvement in DNA Damage Response (DDR) Pathways
Histone H2B and its modifications are integral to the broader DNA Damage Response (DDR), a network of pathways that detect, signal, and repair DNA lesions. spandidos-publications.comspandidos-publications.commdpi.com The monoubiquitylation of histone H2B at lysine 120 (H2Bub1) in humans is a key event in the recognition of DNA damage sites and the timely initiation of repair. spandidos-publications.comspandidos-publications.com
H2Bub1 is involved in multiple DDR pathways, including those that repair double-strand breaks (DSBs). Following a DSB, H2Bub1 is required for the relaxation of chromatin structure, which facilitates the recruitment of repair machinery. pnas.org The RNF20/RNF40 E3 ligase complex is responsible for H2B monoubiquitylation in response to DNA damage. frontiersin.org This modification can then influence downstream events. For instance, H2Bub1 can promote homologous recombination (HR) by stimulating the recruitment of the RAD51 recombinase to the site of damage. researchgate.net
In addition to ubiquitylation, other H2B modifications are involved in the DDR. Phosphorylation of H2B at serine 14 (H2BS14ph) is linked to the cellular response to DNA damage and apoptosis. ontosight.ai Furthermore, O-GlcNAcylation of H2B at serine 112 increases locally upon the induction of DSBs and is required for both HR and non-homologous end joining (NHEJ) repair pathways. researchgate.net This glycosylation event facilitates the recruitment of the DNA repair protein NBS1. researchgate.net
The tumor necrosis factor receptor-associated factor-interacting protein (TRAIP) has been identified as a novel regulator of H2B monoubiquitylation in the DDR. spandidos-publications.comspandidos-publications.com Depletion of TRAIP leads to a decrease in ionizing radiation-induced H2Bub1, highlighting its role in this signaling cascade. spandidos-publications.com
| H2B Modification | Associated DDR Pathway(s) | Key Interacting/Regulatory Proteins |
| Monoubiquitylation (H2Bub1) | Homologous Recombination (HR), Double-Strand Break Repair | RNF20/RNF40, RAD51, TRAIP pnas.orgresearchgate.netspandidos-publications.comfrontiersin.org |
| Phosphorylation (H2BS14ph) | General DNA Damage Response, Apoptosis | MST1 Kinase mdpi.comontosight.ai |
| O-GlcNAcylation (H2BS112) | Homologous Recombination (HR), Non-Homologous End Joining (NHEJ) | OGT, NBS1 researchgate.net |
Cell Cycle Regulation
Impact on Cell Cycle Progression and Arrest
Histone H2B and its modifications play a crucial role in regulating the progression of the cell cycle and can influence cell cycle arrest. The proper supply and modification of histones are essential for the faithful duplication and segregation of the genome. numberanalytics.com
A lack of sufficient histone supply can lead to an extension of the S phase and can cause a cell cycle arrest in the G2 phase, preventing cells from entering mitosis. elifesciences.org This suggests the existence of a surveillance mechanism that monitors the state of chromatin assembly. elifesciences.org
Monoubiquitylation of histone H2B (H2Bub1) is particularly important for normal cell cycle progression. Loss of H2Bub1 is associated with a delay in S phase progression. biorxiv.org This delay may be linked to H2Bub1's roles in DNA replication fork progression and the function of the S phase checkpoint. nih.gov In fission yeast, the absence of H2Bub1 leads to reduced expression of the replication initiation factor Cdc18, contributing to the S phase delay. biorxiv.org
Specific mutations in histone H2B can also lead to cell cycle defects. For example, a mutation in yeast H2B at arginine 95 (H2B R95A) results in resistance to rapamycin-induced G1 arrest. researchgate.net This is due to defective expression of genes in the pheromone pathway that are required for G1 arrest. researchgate.net Furthermore, studies have shown that metformin (B114582) can induce cell cycle arrest in an AMPK-dependent manner, and this is associated with the inhibition of H2B K120 ubiquitylation and the subsequent altered transcription of cell cycle regulators like p21 and cyclin D1. spandidos-publications.com
Regulation of Histone Expression during S-phase
The expression of replication-dependent histone genes, including those for histone H2B, is tightly coupled to the S-phase of the cell cycle to ensure that a sufficient supply of histones is available for packaging newly synthesized DNA into chromatin. nih.govnews-medical.net
The transcription of the histone H2B gene is activated at the G1/S transition. pnas.org This activation involves several key transcription factors and regulatory proteins. The transcription factor Oct-1 binds to an essential octamer site in the H2B promoter. nih.govaacrjournals.org During S-phase, the Oct-1 co-activator in S-phase (OCA-S) is recruited to the promoter, a process facilitated by the cyclin E-CDK2-phosphorylated Nuclear Protein Ataxia-Telangiectasia Locus (NPAT). nih.gov NPAT, in turn, helps recruit the histone acetyltransferases CBP/p300, which enhance histone acetylation on the promoter region, leading to transcriptional activation. plos.org
Histone H2B monoubiquitylation (H2Bub1) also plays a role in activating replication-dependent histone genes. biorxiv.org In fission yeast, H2Bub1 is thought to promote histone gene transcription, potentially by acting as a co-activator for the GATA-type transcription factor Ams2, which is essential for the S-phase induction of histone mRNAs. biorxiv.orgnih.gov
The tight regulation ensures that histone levels are high during DNA replication and are suppressed once S-phase is complete to prevent the toxic effects of excess histones. nih.govpnas.org
| Regulatory Factor | Function in H2B Gene Expression | Phase of Action |
| Oct-1 | Binds to the H2B promoter. nih.govaacrjournals.org | Throughout interphase |
| OCA-S | Co-activator that occupies the H2B promoter. nih.gov | S-phase |
| NPAT | Recruits co-activators like CBP/p300 to histone promoters. nih.govplos.org | G1/S transition and S-phase |
| Cyclin E-CDK2 | Phosphorylates and activates NPAT. nih.govnews-medical.net | G1/S transition |
| CBP/p300 | Histone acetyltransferases that activate transcription. plos.org | S-phase |
| H2Bub1 | Activates histone gene transcription. biorxiv.org | S-phase |
Role in Chromosome Segregation
Faithful chromosome segregation during mitosis is essential for maintaining genomic stability, and histone H2B modifications are critically involved in this process. rupress.org
Monoubiquitylation of H2B at lysine 120 (H2BK120ub1) is important for the proper formation of kinetochores, the protein structures on chromatids where spindle fibers attach during cell division. tandfonline.com Inhibition of H2B ubiquitylation in human cells or its mutation in yeast leads to defects in chromosome segregation, resulting in lagging chromosomes and the formation of micronuclei. tandfonline.com The RNF20-mediated H2Bub pathway plays a key role in ensuring proper chromosome segregation, and this is facilitated by the recruitment of RNF20 to mitotic centromeres by Replication Protein A (RPA). pnas.org
Phosphorylation of histone H2B is also a key regulatory mark for mitosis. Specifically, phosphorylation of H2B at serine 6 (H2B S6ph) occurs during the early phases of mitosis at the inner centromeres and pericentromeric heterochromatin. rupress.org This modification is directly carried out by the CDK1-cyclin B1 complex. rupress.org H2B S6ph is important for the fidelity of chromosome segregation, as its perturbation can lead to anaphase defects and impaired chromosome separation. rupress.org
Mutations within the core structure of histone H2B can also have profound effects on chromosome segregation. For instance, mutations in the highly conserved inner regions of H2B in fission yeast have been shown to cause structural aberrations in centromeric chromatin, leading to unequal chromosome segregation during anaphase. nih.gov
Developmental Processes and Cellular Differentiation
Histone H2B and its modifications are integral to the regulation of developmental processes and cellular differentiation. These processes involve significant changes in gene expression, which are in part orchestrated by the dynamic nature of chromatin.
Stem Cell Plasticity and Differentiation
The remarkable ability of embryonic stem cells (ESCs) to differentiate into a multitude of cell lineages is underpinned by their high degree of genomic plasticity. Post-translational modifications of histones, including those on Histone H2B, are critical in maintaining this plasticity. nih.gov Specifically, the monoubiquitination of Histone H2B at lysine 120 (H2Bub1) has been shown to increase during the differentiation of both mouse and human ESCs. nih.govresearchgate.net This modification is catalyzed by the E3 ligase RNF20 and is essential for the efficient execution of the differentiation process. nih.gov The increase in H2Bub1 is particularly crucial for the transcriptional induction of longer genes during differentiation. nih.gov
The regulation of H2Bub1 is a dynamic process involving both ubiquitin ligases and deubiquitinases (DUBs). The deubiquitinase USP44 has been identified as a negative regulator of H2B ubiquitination. nih.gov During ESC differentiation, the downregulation of USP44 contributes to the observed increase in H2Bub1 levels, highlighting a coordinated mechanism that ensures proper differentiation. nih.gov
Furthermore, the dynamic nature of chromatin in pluripotent stem cells is reflected in the high exchange rate of chromatin-associated proteins, including Histone H2B. nus.edu.sg This hyperdynamic binding is a characteristic feature of pluripotent cells and decreases as cells commit to a specific lineage and differentiate. nih.gov For instance, H2B-GFP shows reduced mobility in differentiated cells compared to pluripotent cells, indicating a more stable association with chromatin. nih.gov
The importance of H2B ubiquitination extends to various stem cell types. In human mesenchymal stem cells (hMSCs), H2Bub1 levels also rise during differentiation into osteoblasts and adipocytes. researchgate.netijstemcell.com The knockdown of RNF40, a component of the H2B ubiquitin ligase complex, impairs this differentiation process. ijstemcell.com
| Factor | Role in Stem Cell Differentiation | Key Findings |
| H2Bub1 | Increases during ESC and hMSC differentiation, essential for the process. nih.govresearchgate.net | Particularly important for inducing long gene transcription during differentiation. nih.gov |
| RNF20 | E3 ligase that catalyzes H2Bub1. nih.gov | Required for efficient ESC differentiation. nih.gov |
| USP44 | Deubiquitinase that removes ubiquitin from H2B. nih.gov | Downregulated during differentiation, contributing to increased H2Bub1. nih.gov |
| Chromatin Plasticity | High in pluripotent stem cells, characterized by dynamic H2B binding. nus.edu.sg | H2B mobility decreases upon differentiation, reflecting chromatin stabilization. nih.gov |
Regulation of HOX Genes and Olfactory Genes
Histone H2B and its modifications play a significant role in regulating the expression of specific gene families, such as the HOX genes and olfactory receptor genes, which are crucial for development and sensory function, respectively.
RNA interference targeting RNF20 and RNF40, the E3 ligases responsible for H2B monoubiquitination, leads to a reduction in H2Bub1 levels and subsequent repression of HOX gene expression. oup.comepigenie.com This demonstrates the positive regulatory role of H2Bub1 in the transcription of these key developmental genes. The interplay between different histone modifications is also evident, as H2Bub1 is required for the deposition of other activating marks like H3K4 di- and tri-methylation. epigenie.com
In the context of sensory neurons, a specific variant of Histone H2B, known as H2BE, is involved in controlling the expression of olfactory genes in mice. wikipedia.org H2BE is exclusively expressed in olfactory sensory neurons and its expression is activity-dependent. elifesciences.org It plays a role in regulating the transcriptional program and the lifespan of these neurons. elifesciences.org This finding suggests that histone variants can have specialized functions in different tissues, contributing to the fine-tuning of gene expression. wikipedia.org The expression of H2BE is inversely correlated with the activation of olfactory receptors, indicating its involvement in a feedback mechanism that shapes the olfactory epithelium based on environmental signals. elifesciences.orgbiorxiv.org
| Gene Family | Regulator | Mechanism of Regulation | Functional Outcome |
| HOX Genes | H2Bub1 (via RNF20/RNF40) | Positive regulation of transcription. oup.comepigenie.com | Proper developmental patterning. |
| Olfactory Genes | Histone Variant H2BE | Activity-dependent expression regulation. wikipedia.orgelifesciences.org | Control of olfactory neuron lifespan and transcriptional program. elifesciences.org |
Role in Spermatogenesis
Spermatogenesis, the process of male germ cell development, involves extensive chromatin remodeling and unique epigenetic modifications. Histone H2B and its testis-specific variants are central to this process. ontosight.ai
During spermatogenesis, somatic histones are largely replaced by testis-specific variants. ontosight.ai One such variant, TH2B, replaces a significant amount of somatic H2B during meiosis and persists in spermatids. frontiersin.org The structure of TH2B is thought to affect nucleosome stability, which may facilitate the eventual replacement of histones by protamines during spermiogenesis. frontiersin.org Another primate-specific variant, H2B.W1, is expressed in spermatogonia and is associated with male infertility when mutated. oup.com A third variant, H2B.W2, is expressed in spermatocytes and is thought to destabilize nucleosomes and reduce chromatin compaction, potentially regulating gene expression during this phase. biorxiv.org
Ubiquitination of H2B is also a key event in spermatogenesis, with ubiquitinated H2B being enriched in spermatocytes and elongating spermatids. frontiersin.org This modification is involved in the DNA damage response and the histone-to-protamine transition. frontiersin.org
| Histone H2B Variant | Expression Stage | Proposed Function |
| TH2B | Meiosis, round and elongating spermatids. frontiersin.org | Affects nucleosome stability, facilitating histone replacement. frontiersin.org |
| H2B.W1 | Mid- to late-spermatogonia. oup.com | Associated with male fertility; mutations linked to infertility. oup.com |
| H2B.W2 | Spermatocytes. biorxiv.org | Destabilizes nucleosomes and reduces chromatin compaction. biorxiv.org |
Role in Innate Immune Response
Beyond its canonical role within the nucleus, Histone H2B has emerged as a key player in the innate immune system's response to pathogens and cellular damage. This function is primarily attributed to its extrachromosomal activities in the cytoplasm.
Extrachromosomal Histone H2B as a Cytosolic dsDNA Sensor
Extrachromosomal Histone H2B acts as a sensor for double-stranded DNA (dsDNA) in the cytoplasm. frontiersin.orgfrontiersin.org This dsDNA can originate from invading DNA viruses or from damaged host cells. frontiersin.orgnih.gov The recognition of this aberrant cytosolic dsDNA by Histone H2B is a critical step in initiating an innate immune response. frontiersin.orgfrontiersin.org
Under normal conditions, Histone H2B is predominantly located in the nucleus. frontiersin.org However, upon viral infection or cell damage, it can be found in the cytoplasm where it recognizes and binds to dsDNA. frontiersin.org This sensing mechanism appears to be specific to H2B, as knockdown of other core histones does not have the same effect on the dsDNA-induced immune response. nih.gov
Activation of Interferon-β Responses
The sensing of cytosolic dsDNA by Histone H2B leads to the activation of a signaling cascade that culminates in the production of type I interferons, such as Interferon-β (IFN-β). frontiersin.orgfrontiersin.org This response is crucial for establishing an antiviral state in the cell and neighboring cells.
Upon binding to dsDNA, Histone H2B interacts with an adaptor molecule called IFN-β promoter stimulator 1 (IPS-1). frontiersin.org This interaction is facilitated by another protein known as CIAO (COOH-terminal importin 9-related adaptor organizing histone H2B and IPS-1). frontiersin.org The formation of the H2B-CIAO-IPS-1 complex in the cytoplasm activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3. frontiersin.org Phosphorylated IRF3 then translocates to the nucleus to drive the expression of the IFN-β gene. frontiersin.org
This Histone H2B-mediated pathway is essential for the cell-autonomous response against DNA viruses. nih.govnih.gov Knockdown of Histone H2B has been shown to impair the IFN-β response to dsDNA and enhance the replication of DNA viruses. nih.govnih.gov Furthermore, Histone H2B is also implicated in the IFI16-mediated IFN-β response to nuclear herpesviral genomes, where it associates with IFI16 and BRCA1 and translocates to the cytoplasm to activate the STING pathway. plos.orgncku.edu.tw
| Component | Function in Innate Immunity | Mechanism |
| Extrachromosomal H2B | Cytosolic sensor for dsDNA. frontiersin.orgfrontiersin.org | Binds to dsDNA from viruses or damaged cells. frontiersin.orgnih.gov |
| IPS-1 | Adaptor molecule in the IFN-β pathway. frontiersin.org | Interacts with H2B to transmit the signal. frontiersin.org |
| CIAO | Adaptor protein facilitating H2B-IPS-1 interaction. frontiersin.org | Organizes the signaling complex. frontiersin.org |
| IFN-β | Antiviral cytokine. | Production is induced following H2B-mediated dsDNA sensing. frontiersin.orgfrontiersin.org |
Protein Protein Interactions and Associated Complexes of Histone H2b
Interactions with Histone Chaperones
Histone chaperones are a diverse group of proteins that bind to histones, shielding them from non-specific interactions and facilitating their proper assembly into and disassembly from nucleosomes. stanford.edu Histone H2B, typically in a dimer with Histone H2A, is a primary client for a specific set of these chaperones.
The Facilitates Chromatin Transcription (FACT) complex is a key histone chaperone involved in processes that require access to DNA, such as transcription, replication, and repair. frontiersin.org In eukaryotes, FACT is a heterodimer composed of the Spt16 (Suppressor of Ty 16) and SSRP1 (Structure-Specific Recognition Protein 1) proteins. frontiersin.org In yeast, the complex consists of Spt16 and Pob3. esrf.fr
A primary function of FACT is to interact directly with the H2A-H2B dimer, which is crucial for its chaperone activity. esrf.fr Both subunits of the yeast FACT complex, Spt16 and Pob3, can independently bind to the H2A-H2B dimer. nih.gov This binding is mediated by short, unstructured acidic domains within the C-terminal tails of both Spt16 and Pob3. nih.gov The interaction between Spt16 and H2B is particularly notable, as it is structurally incompatible with the DNA-H2A-H2B interaction within the nucleosome, suggesting a mechanism where FACT binding facilitates the temporary displacement of the H2A-H2B dimer from DNA. esrf.frnih.gov This "nucleosome breathing" allows for the passage of enzymes like RNA polymerase. esrf.fr
Biochemical studies have shown that the Spt16 subunit provides the major interface for H2A-H2B binding, with the full-length FACT complex exhibiting a slightly higher affinity. nih.gov The acidic C-terminal domain of Spt16 is essential for this high-affinity interaction and is vital for transcription through chromatin. nih.gov The interaction is also promoted by the histone tails of H2A and H2B. nih.gov Interestingly, FACT displays a significantly higher affinity for H2A-H2B compared to the H3-H4 tetramer. nih.gov
The interaction between FACT and H2A-H2B is not just a simple binding event; it is a dynamic process that facilitates nucleosome reorganization. nih.gov Kinetic analyses suggest that FACT helps to decrease the time that RNA Polymerase II is stalled at a nucleosome by promoting the formation of a productive complex where the DNA is partially unwound from the histone octamer. pnas.org This action is dependent on the presence of H2A-H2B dimers within the nucleosome. pnas.org
| Component | Interacting Partner(s) | Key Features of Interaction | Functional Consequence |
| FACT complex | H2A-H2B dimer | High-affinity binding, primarily mediated by the Spt16 subunit. nih.gov | Facilitates nucleosome disassembly and reassembly during transcription, replication, and repair. frontiersin.org |
| Spt16 | H2A-H2B dimer | Binds via a C-terminal acidic domain; interaction is incompatible with H2B-DNA binding in the nucleosome. nih.gov | Disrupts histone-DNA contacts, promoting "nucleosome breathing" and polymerase passage. esrf.fr |
| Pob3 (yeast) | H2A-H2B dimer | Binds via a C-terminal acidic domain, similar to Spt16. nih.gov | Contributes to the overall FACT complex function in nucleosome reorganization. nih.gov |
| SSRP1 | H3-H4 tetramer, DNA | Contains an HMG-1 domain that binds nucleosomal DNA. nih.gov | Contributes to the stabilization of the FACT-nucleosome interaction. nih.gov |
The Nucleosome Assembly Protein 1 (NAP1) family represents a highly conserved group of histone chaperones that are recognized primarily as H2A-H2B binding proteins. mdpi.com These proteins are involved in a variety of cellular processes, including chromatin assembly, histone shuttling between the cytoplasm and nucleus, and promoting chromatin fluidity. pnas.org
Yeast NAP1 binds to both H2A-H2B and H3-H4, facilitating nucleosome assembly in vitro. pnas.org In human cells, NAP1 interacts with newly synthesized H2A and H2B, indicating a role in de novo chromatin assembly. pnas.org NAP1 can also remove H2A-H2B dimers from existing nucleosomes, highlighting its role in both replication-coupled and replication-independent chromatin dynamics. pnas.org Structurally, the yeast NAP1 dimer presents a concave, acidic surface that mimics the electrostatics of nucleosomal DNA to bind a single H2A-H2B dimer. embopress.org This interaction shields the DNA-binding surfaces of the histones, preventing non-specific aggregation. embopress.orgportlandpress.com
In plants, the NAP1-related proteins NRP1 and NRP2 also function as H2A-H2B chaperones. mdpi.com Both AtNRP1 and AtNRP2 from Arabidopsis thaliana can interact with the H2A-H2B dimer and facilitate nucleosome assembly in vitro, with AtNRP2 showing a significantly higher binding affinity. mdpi.com NRP1 utilizes multiple interaction modes to effectively chaperone H2A-H2B. pnas.org
The nuclear import of the H2A-H2B dimer is a critical process facilitated by the importin Kap114 in yeast. rupress.org Kap114 and NAP1 cooperate in this process. rupress.org Biochemical and structural analyses have revealed that Kap114, an H2A-H2B dimer, and a NAP1 dimer can form a stable complex. rupress.org This suggests a sheltered pathway where H2A-H2B is transferred from Kap114 to NAP1 within the nucleus, directing its deposition into nucleosomes. rupress.org
| Protein Family | Example Members | Primary Interacting Partner(s) | Key Functions Related to H2B |
| NAP1 Family | hNAP1, yNAP1 | H2A-H2B dimer | Histone shuttling, nucleosome assembly/disassembly, promoting chromatin fluidity. pnas.orgnih.gov |
| NRP Family | AtNRP1, AtNRP2 | H2A-H2B dimer | Histone chaperoning, nucleosome assembly, stress response. mdpi.com |
| Karyopherin Family | Kap114 | H2A-H2B dimer, NAP1 | Nuclear import of the H2A-H2B dimer. rupress.org |
Anti-silencing function 1 (Asf1) is a highly conserved histone chaperone that is primarily known for its interaction with the H3-H4 dimer and tetramer. tandfonline.comportlandpress.com It plays a central role in both replication-dependent and replication-independent chromatin assembly pathways. tandfonline.com While its direct and primary role is with H3-H4, there is evidence suggesting a functional link between Asf1 and H2B, particularly in the context of histone modifications.
Studies in yeast have shown that the absence of Asf1 can lead to a reduction in the global levels of H2B ubiquitination. tandfonline.comresearchgate.net Furthermore, there is a cooperative relationship between H2B ubiquitination and Asf1 in the formation and maintenance of heterochromatin silencing. nih.govsemanticscholar.org The depletion of both H2B ubiquitination and Asf1 leads to severe defects in transcriptional silencing at specific loci. nih.govsemanticscholar.org This suggests that while Asf1 may not be a direct chaperone for H2B, its function is intertwined with H2B-related processes, likely through its role in assembling the H3-H4 platform upon which H2A-H2B dimers are subsequently deposited.
The deposition of the H2A-H2B dimer onto the (H3-H4)₂ tetrasome is the final step in canonical nucleosome assembly. nih.govoup.com This process is facilitated by histone chaperones that bind to the H2A-H2B dimer and guide its placement. oup.com
Histone chaperones like NAP1 prevent the non-specific aggregation of the highly basic H2A-H2B dimers with cellular polyanions. portlandpress.complos.org They achieve this by shielding the histone surfaces that would otherwise bind to DNA. embopress.orgportlandpress.com The acidic domains of many H2A-H2B chaperones are thought to function as "DNA mimetics," providing a transient and regulated binding partner for the histones. researchgate.net
The release of the H2A-H2B dimer from the chaperone and its deposition onto the tetrasome is a thermodynamically driven process. The chaperone-histone complex represents a stable intermediate that lowers the free energy required for specific nucleosome assembly compared to non-specific histone-DNA interactions. nih.gov
Conversely, the release or eviction of H2A-H2B dimers from a nucleosome is a key step in processes like transcription elongation. Chaperones like FACT facilitate this by competing with DNA for binding to the H2A-H2B dimer. nih.govpnas.org The binding of FACT to H2B, for instance, is structurally incompatible with the histone's interaction with DNA, thereby promoting the temporary uncoiling of DNA from the histone octamer. esrf.frnih.gov
Association with Transcription Regulatory Complexes
Histone H2B and its modifications are intimately linked with the process of transcription, particularly the elongation phase. This involves direct and indirect interactions with the core transcription machinery and its associated regulatory factors.
The passage of RNA Polymerase II (Pol II) through a chromatin template requires the dynamic alteration of nucleosome structure. Histone H2B, and particularly its monoubiquitination (H2Bub1), plays a significant role in this process. smartscitech.comnih.gov
The Polymerase-Associated Factor 1 Complex (PAF1C) is a key regulator of transcription elongation that travels with Pol II. nih.govresearchgate.net In both yeast and humans, PAF1C is required for the monoubiquitination of H2B. nih.govbiorxiv.orgmdpi.com Specific subunits of PAF1C, such as Paf1, Cdc73, and Rtf1, are crucial for this process. plos.org The loss of these subunits leads to a dramatic reduction in global H2Bub1 levels. plos.org
The Positive Transcription Elongation Factor b (P-TEFb), which is composed of Cyclin-dependent kinase 9 (Cdk9) and a cyclin partner, is another critical factor in transcription elongation. mdpi.combiorxiv.org P-TEFb phosphorylates the C-terminal domain (CTD) of Pol II, which is a key signal for the transition from transcription initiation to elongation. mdpi.com There is a functional interplay between P-TEFb, PAF1C, and H2B ubiquitination. Cdk9 activity is required to maintain global levels of H2Bub1. plos.org In turn, H2Bub1 facilitates the recruitment and retention of Cdk9 on chromatin during elongation. nih.govbiorxiv.org However, as Pol II traverses the 3'-end of a gene, H2Bub1 appears to promote the dissociation of Cdk9 from the elongation complex, contributing to the transition from elongation to termination. biorxiv.org
The monoubiquitination of H2B itself facilitates transcription elongation by promoting the function of the FACT complex. researchgate.net H2Bub1 helps FACT to destabilize nucleosomes, thereby stimulating the rate of transcript elongation. researchgate.net This creates a cooperative system where PAF1C facilitates H2Bub1, which in turn enhances the activity of FACT, ultimately leading to efficient transcription through chromatin. researchgate.net
| Complex/Factor | Interacting Partner(s) | Role in Relation to Histone H2B |
| RNA Polymerase II (Pol II) | Nucleosome (containing H2B) | Transcribes through chromatin, requiring dynamic H2B interactions. nih.gov |
| PAF1C | Pol II, H2B ubiquitinating machinery | Required for H2B monoubiquitination during transcription elongation. nih.govmdpi.complos.org |
| Cdk9 (P-TEFb) | Pol II CTD, PAF1C | Activity is necessary for global H2Bub1 levels; its chromatin association is influenced by H2Bub1. nih.govplos.orgbiorxiv.org |
SAGA Complex (and associated Ubp8)
The Spt-Ada-Gcn5-acetyltransferase (SAGA) complex, a transcriptional co-activator, plays a pivotal role in the regulation of gene expression through histone modifications. yeastgenome.org One of its key functions involves the deubiquitination of histone H2B. yeastgenome.orgnih.gov This activity is carried out by a specific subcomplex within SAGA known as the deubiquitination module (DUBm). biorxiv.orgnih.gov In yeast, this module is composed of the catalytic subunit Ubp8, along with Sgf11, Sus1, and Sgf73. nih.govnih.govembopress.org
The deubiquitination of monoubiquitinated H2B at lysine (B10760008) 123 in yeast (H2BK123ub) or lysine 120 in humans (H2BK120ub) by the SAGA complex is a hallmark of actively transcribed genes. nih.govbiorxiv.orgsdbonline.org This process is not merely a reversal of ubiquitination but is an integral part of the transcription cycle, facilitating transcription initiation and elongation. embopress.orgyeastgenome.org The removal of ubiquitin from H2B by Ubp8 is required for the full expression of certain SAGA-dependent genes. nih.gov For instance, Ubp8 is recruited to the upstream activation sequence of the GAL10 gene under activating conditions, where it contributes to regulating the methylation status of histone H3 at lysine 4. nih.gov
Structurally, the Ubp8 component of the SAGA DUB module interacts with the C-terminal helix of H2B. nih.gov The Sgf11 subunit, through its conserved arginine residues, directly contacts the nucleosome's acidic patch, an electronegative region on the surface of the histone octamer. nih.gov This interaction is crucial for the proper deposition and removal of the ubiquitin mark on H2B. nih.gov In mammalian cells, the human ortholog of Ubp8, USP22, is also a component of the SAGA complex and carries out the deubiquitination of H2B. biorxiv.orgnih.gov
| Component | Function in Relation to Histone H2B | Organism |
| SAGA Complex | Transcriptional co-activator, deubiquitinates H2B. yeastgenome.orgnih.govbiorxiv.org | Yeast, Humans |
| Ubp8 | Catalytic subunit of the SAGA DUB module, removes ubiquitin from H2B. nih.govyeastgenome.orgroyalsocietypublishing.org | Yeast |
| USP22 | Human ortholog of Ubp8, deubiquitinates H2B. biorxiv.orgnih.govmdpi.com | Humans |
| Sgf11 | Component of the SAGA DUB module, interacts with the nucleosome. nih.gov | Yeast |
Transcription Factors (e.g., Oct-1, HiNF-P) and Co-activator Complexes (e.g., OCA-S)
The transcription of histone genes is tightly regulated and often coupled to the S-phase of the cell cycle. This regulation involves specific transcription factors and co-activator complexes that interact with histone gene promoters, including the promoter of the H2B gene.
Oct-1 (Octamer-binding factor 1) is a ubiquitous transcription factor that binds to the octamer motif found in the promoters of various genes, including the histone H2B gene. researchgate.netaacrjournals.orgaacrjournals.org This interaction is essential for the S-phase-specific transcription of H2B. aacrjournals.orgnih.govoncotarget.com While Oct-1 itself may be ubiquitously expressed, its activity in promoting H2B transcription is modulated during the cell cycle. aacrjournals.orgoup.com
The activation of H2B transcription by Oct-1 is dependent on the recruitment of a co-activator complex known as OCA-S (Oct-1 Co-Activator in S-phase) . researchgate.netnih.govnih.govcapes.gov.br The OCA-S complex is recruited to the H2B promoter specifically during the S-phase. oncotarget.comcapes.gov.br A key component of OCA-S is a nuclear form of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.govcapes.gov.br The interaction between Oct-1 and OCA-S is sensitive to the cellular redox state, being stimulated by NAD+ and inhibited by NADH. nih.govcapes.gov.br This provides a link between cellular metabolism and histone gene expression. nih.gov
HiNF-P (histone nuclear factor P) is another crucial transcription factor involved in the cell cycle-regulated expression of histone genes, particularly histone H4. researchgate.netoncotarget.comnih.gov While its primary role is associated with H4 genes, the regulatory mechanisms involving such factors are part of a coordinated program for all histone gene expression. nih.govnih.gov p220NPAT, a substrate of the cyclin E/CDK2 kinase, acts as a co-activator for both HiNF-P and has been implicated in the activation of H2B and H3 gene transcription, suggesting a common regulatory pathway. nih.govnih.govoup.com
| Factor/Complex | Role in H2B Transcription | Key Interacting Partners |
| Oct-1 | Binds to the H2B promoter to activate S-phase-specific transcription. researchgate.netaacrjournals.orgnih.gov | OCA-S, H2B promoter octamer motif. nih.govcapes.gov.br |
| OCA-S | Co-activator complex essential for Oct-1 mediated H2B transcription in S-phase. nih.govnih.govcapes.gov.br | Oct-1, p220NPAT. capes.gov.br |
| HiNF-P | Primarily regulates H4 transcription, but part of a coordinated histone gene expression program. researchgate.netnih.gov | p220NPAT. nih.govnih.gov |
Interaction with Ubiquitin-Proteasome System Components
The ubiquitination and deubiquitination of histone H2B are critical post-translational modifications that regulate chromatin dynamics and gene expression. These processes are mediated by specific enzymes of the ubiquitin-proteasome system.
E3 Ligases (e.g., RNF20-RNF40)
The primary E3 ubiquitin ligase complex responsible for the monoubiquitination of histone H2B in mammals is the heterodimer of RNF20 (also known as BRE1A) and RNF40 (also known as BRE1B) . mdpi.comreactome.orguniprot.orgtandfonline.com This complex catalyzes the attachment of a single ubiquitin molecule to lysine 120 of histone H2B (H2BK120ub1). reactome.orgtandfonline.comacs.org The yeast homolog of this complex is Bre1. tandfonline.com
The RNF20/RNF40 complex is recruited to chromatin at actively transcribed genes, often through its interaction with the PAF1 complex, which is associated with RNA polymerase II. reactome.org The monoubiquitination of H2B by RNF20/RNF40 is a key event in transcriptional activation and is a prerequisite for subsequent histone modifications, such as the methylation of histone H3 at lysines 4 and 79 (H3K4me and H3K79me), which are also marks of active chromatin. reactome.org This modification is also important for creating a more open and accessible chromatin structure, which is conducive to processes like DNA repair. acs.org
Deubiquitinases (e.g., USP, UBP families)
The removal of ubiquitin from histone H2B is carried out by a group of enzymes called deubiquitinases (DUBs). Several members of the Ubiquitin-Specific Protease (USP) and Ubiquitin-Binding Protein (UBP) families have been identified as H2B deubiquitinases. mdpi.comontosight.ai
As mentioned previously, USP22 , a component of the SAGA complex, is a major H2B deubiquitinase in humans. biorxiv.orgmdpi.com Its activity is crucial for the regulation of transcription at SAGA-regulated genes. biorxiv.org In addition to USP22, other USP family members have been shown to deubiquitinate H2B, including USP3, USP7, USP12, USP27X, USP36, USP44, USP46, USP49, and USP51. mdpi.comresearchgate.netnih.gov The existence of multiple H2B deubiquitinases suggests that they may function in distinct cellular contexts, developmental stages, or at specific chromatin domains. nih.gov For instance, USP49 has been identified as an H2B-specific deubiquitinase that plays a role in co-transcriptional pre-mRNA splicing. nih.gov
In yeast, besides Ubp8, another deubiquitinase, Ubp10 , also targets H2B. royalsocietypublishing.orgontosight.ai However, Ubp8 and Ubp10 have opposing functions; Ubp8 is generally involved in gene activation, while Ubp10 is associated with gene silencing. nih.govroyalsocietypublishing.org In plants, UBP26, a member of the UBP family, has been shown to deubiquitinate histone H2B and is involved in processes like flowering time regulation. nih.govoup.comfrontiersin.org
| Enzyme Family | Specific Enzyme(s) | Function |
| E3 Ligases | RNF20/RNF40 | Catalyzes monoubiquitination of H2B at lysine 120. mdpi.comreactome.orgtandfonline.com |
| Deubiquitinases (USP/UBP) | USP22, USP44, USP49, Ubp8, Ubp10, UBP26 | Remove ubiquitin from H2B, regulating transcription and other processes. biorxiv.orgroyalsocietypublishing.orgmdpi.comontosight.ainih.govoup.com |
Association with DNA Repair and Replication Factors
Histone H2B and its modifications are intimately linked with the processes of DNA replication and repair, interacting with key factors to ensure genomic integrity.
DNA Polymerases (e.g., Polη, Polζ)
Monoubiquitination of histone H2B (H2Bub1) plays a significant role in the DNA damage tolerance (DDT) pathway, which allows the replication machinery to bypass DNA lesions. oup.comnih.gov This process involves specialized translesion synthesis (TLS) DNA polymerases.
DNA polymerase eta (Polη) is an error-free TLS polymerase that is promoted by H2Bub1. oup.comnih.govresearchgate.net In response to UV damage, H2Bub1 facilitates the action of Polη to accurately replicate past the damaged DNA. oup.comnih.gov There is also evidence suggesting an interaction between Polη and FANCD2, a key protein in the Fanconi anemia pathway, and that H2B-fused Polη can rescue the sensitivity of FANCD2-deficient cells to DNA damaging agents. nih.govtandfonline.com
In the absence of H2Bub1, the cell relies on a more mutagenic alternative, DNA polymerase zeta (Polζ) . oup.comnih.govresearchgate.net This switch to an error-prone polymerase in H2Bub1-deficient cells leads to an increased frequency of mutations during replicative stress. oup.comnih.gov Polζ has also been shown to interact with heterochromatin components and is important for the replication of these difficult-to-replicate regions, thereby preventing genomic instability. embopress.orgnih.gov
| DNA Polymerase | Role in Relation to Histone H2B | Consequence of Interaction |
| Polη (eta) | Promoted by H2Bub1 for error-free translesion synthesis. oup.comnih.govresearchgate.net | Maintains genomic integrity during replication stress. oup.comnih.gov |
| Polζ (zeta) | Utilized for translesion synthesis in the absence of H2Bub1. oup.comnih.govresearchgate.net | Can lead to increased mutagenesis. oup.comnih.gov |
PCNA (Proliferating Cell Nuclear Antigen)
Histone H2B monoubiquitylation (H2Bub1) plays a significant role in the mechanisms of DNA damage tolerance (DDT) that allow cells to bypass DNA lesions encountered during replication. This function is closely linked with the Proliferating Cell Nuclear Antigen (PCNA), a key factor in DNA replication and repair. While both H2B and PCNA undergo ubiquitylation to regulate DDT, H2Bub1 appears to function in pathways that are both dependent on and independent of PCNA ubiquitylation.
Research in Saccharomyces cerevisiae indicates that H2B monoubiquitylation facilitates the replicative bypass of DNA lesions. pnas.org It contributes to both the RAD18-dependent template switching (TS) pathway and homologous recombination (HR) processes during and after S-phase. pnas.org The ubiquitylation of PCNA by the RAD6-RAD18 pathway is a critical activation signal for DDT. pnas.orgnih.gov However, studies show that damage-induced ubiquitylation of PCNA is not affected in yeast mutants incapable of H2B ubiquitylation, suggesting that H2Bub1 does not function upstream of PCNA modification. pnas.org Instead, H2Bub1's role is linked to modulating chromatin structure, which in turn facilitates these repair pathways. pnas.orgoup.com The absence of H2Bub1 leads to an accumulation of unrepaired DNA lesions and increased genomic instability under conditions of replicative stress. nih.govnih.gov
The interplay between H2B and PCNA is also evident in the regulation by deubiquitinating enzymes (DUBs). The ubiquitin protease Ubp10 in yeast has been shown to deubiquitylate both H2B at lysine 123 and ubiquitylated PCNA (ubPCNA). nih.gov Ubp10 forms a complex with PCNA in vivo and its activity on ubPCNA primarily occurs during the S phase. nih.gov This dual-substrate specificity highlights a coordinated regulation of chromatin state and replication machinery in response to DNA damage.
Table 1: Research Findings on Histone H2B and PCNA Interaction
| Finding | Organism/System | Significance | Reference(s) |
|---|---|---|---|
| H2B monoubiquitylation (H2Bub1) contributes to both RAD18-dependent and -independent DNA damage bypass pathways. | S. cerevisiae | Links chromatin modification directly to DNA damage tolerance mechanisms. | pnas.org |
| H2Bub1 is not required for PCNA ubiquitylation, suggesting it functions downstream or in a parallel pathway. | S. cerevisiae | Clarifies the hierarchy of signaling in the DNA damage response. | pnas.org |
| The deubiquitinase Ubp10 targets both histone H2B and PCNA for deubiquitylation. | S. cerevisiae | Reveals a common regulatory switch for chromatin structure and replication-associated repair. | nih.govnih.gov |
Anti-recombinase Srs2
The functional interaction between Histone H2B and the anti-recombinase Srs2 is critical for maintaining genomic integrity, particularly when cells experience replicative stress. Srs2 is a DNA helicase that plays a crucial role in regulating homologous recombination (HR) by dismantling Rad51 nucleoprotein filaments. nih.govresearchgate.net The connection to H2B is primarily observed in the context of H2B monoubiquitylation (H2Bub1) deficiency.
In yeast cells lacking H2Bub1, Srs2 becomes essential for survival, especially upon exposure to DNA damaging agents that cause replication fork stalling. nih.govnih.govoup.com The absence of H2Bub1 leads to an unconstrained chromatin environment where toxic HR intermediates can accumulate. nih.govoup.com Srs2's function is to prevent this accumulation, thereby averting catastrophic genomic events. nih.govnih.govoup.com This indicates that while H2Bub1 does not appear to directly regulate the main DDT pathways, its role in maintaining proper chromatin structure is crucial for managing HR events. nih.gov
Sumoylated PCNA is known to stabilize Srs2 at replication forks, where it can disrupt inappropriate Rad51 filaments. nih.govoup.com The requirement for Srs2 in H2Bub1-deficient cells highlights a synthetic lethal relationship, where the cell becomes heavily reliant on Srs2-mediated regulation of HR when the chromatin-level control afforded by H2Bub1 is lost. nih.gov This underscores a model where H2B modification and Srs2 activity represent two distinct but complementary mechanisms for controlling recombination and ensuring genome stability during DNA replication. whiterose.ac.uk
Table 2: Research Findings on Histone H2B and Srs2 Interaction
| Finding | Organism/System | Significance | Reference(s) |
|---|---|---|---|
| Srs2 is essential for the survival of H2Bub1-deficient cells under replicative stress. | S. cerevisiae | Highlights a synthetic lethal interaction and the critical role of Srs2 in the absence of H2B ubiquitylation. | nih.govnih.govoup.com |
| Srs2 prevents the accumulation of toxic homologous recombination intermediates in H2Bub1 mutants. | S. cerevisiae | Reveals Srs2's function in mitigating the consequences of an unconstrained chromatin environment. | nih.govoup.com |
BRCA1
The interaction between Histone H2B and BRCA1 is a key component of the DNA damage response (DDR), particularly in the recruitment of repair machinery to sites of DNA double-strand breaks (DSBs). This interaction is mediated through post-translational modifications, specifically the ubiquitination of histones.
Following DNA damage, histones H2A and H2B become ubiquitinated. nih.govnih.gov This modification serves as a recognition signal for the BRCA1-A complex. pnas.org A crucial component of this complex, RAP80 (Receptor-associated protein 80), contains ubiquitin-interacting motifs (UIMs) that directly bind to ubiquitinated H2A and H2B. nih.govnih.govpnas.org This interaction is essential for recruiting the entire BRCA1/RAP80 complex to the chromatin surrounding DNA damage lesions. nih.govnih.gov The E3 ubiquitin ligase RNF8 is responsible for the ubiquitination of H2A and H2B that facilitates this recruitment. nih.gov In cells deficient in RNF8, the ubiquitination of both histones is reduced, which in turn prevents the accumulation of BRCA1 and RAP80 at damage sites. nih.gov
Furthermore, the BRCA1 protein itself, in a heterodimeric complex with BARD1, possesses E3 ubiquitin ligase activity. jcancer.orgmdpi.com This complex can ubiquitinate several nucleosome core histones, including H2A and H2B, in vitro. jcancer.orgmdpi.commdpi.com This suggests a multifaceted role for BRCA1, where it is both recruited by ubiquitinated histones and can also propagate histone ubiquitination itself to regulate chromatin structure and the DDR. jcancer.orgmdpi.com Additionally, as detailed in section 4.5, BRCA1 is a core component of a nuclear complex with Histone H2B and IFI16 that senses foreign DNA. semanticscholar.orgnih.govnih.gov
Table 3: Research Findings on Histone H2B and BRCA1 Interaction
| Finding | Organism/System | Significance | Reference(s) |
|---|---|---|---|
| Ubiquitinated H2B is recognized by the UIM domains of RAP80, a partner protein of BRCA1. | Human cells (HeLa), Mouse embryo fibroblasts | This is a key upstream event for recruiting the BRCA1-A complex to DNA damage sites. | nih.govnih.govpnas.org |
| The E3 ligase RNF8 regulates the ubiquitination of H2B, which is necessary for BRCA1/RAP80 translocation. | Mouse embryo fibroblasts | Identifies a critical enzyme controlling the histone modification signal for BRCA1 recruitment. | nih.govnih.gov |
| The BRCA1-BARD1 complex itself has E3 ubiquitin ligase activity and can ubiquitinate Histone H2B. | In vitro | Suggests a feedback or amplification role for BRCA1 in modulating chromatin at damage sites. | jcancer.orgmdpi.commdpi.com |
Other Key Interacting Proteins (e.g., IFI16)
Beyond its canonical role in chromatin structure, Histone H2B is a key participant in innate immune signaling through its interaction with the interferon-gamma-inducible protein 16 (IFI16). This interaction forms the basis of a nuclear surveillance system for detecting foreign DNA.
Under normal physiological conditions, Histone H2B is associated with IFI16 and BRCA1 in the nucleus. semanticscholar.orgnih.govnih.gov This complex functions as a sensor for the dsDNA genomes of nuclear-replicating viruses, such as Kaposi's sarcoma-associated herpesvirus (KSHV) and Herpes Simplex Virus 1 (HSV-1). semanticscholar.orgnih.govplos.org Upon recognition of viral DNA, a signaling cascade is initiated. semanticscholar.org The sensing by the IFI16-H2B-BRCA1 complex leads to the BRCA1-dependent recruitment of the acetyltransferase p300. semanticscholar.orgnih.govresearchgate.net
p300 then acetylates both H2B and IFI16. semanticscholar.orgnih.gov This acetylation event is a critical switch that triggers the translocation of the acetylated H2B-IFI16-BRCA1 complex from the nucleus to the cytoplasm, a process mediated by Ran-GTP. semanticscholar.orgnih.gov In the cytoplasm, this complex interacts with cGAS and STING, key components of the type I interferon pathway. semanticscholar.orgnih.govplos.orgresearchgate.net This interaction leads to the phosphorylation of IRF3 and subsequent induction of interferon-β (IFN-β) production, mounting an antiviral response. semanticscholar.orgnih.gov
This pathway is distinct from the IFI16-ASC inflammasome, which leads to IL-1β production. semanticscholar.orgnih.gov Knockdown of H2B impairs the IFN-β response to viral infection but does not affect the inflammasome-mediated IL-1β secretion, demonstrating that H2B is an essential and specific component of the IFI16-mediated IFN-β pathway. semanticscholar.orgnih.govplos.org
Table 4: Research Findings on Histone H2B and IFI16 Interaction
| Finding | Organism/System | Significance | Reference(s) |
|---|---|---|---|
| H2B, IFI16, and BRCA1 form a complex in the nucleus that recognizes foreign dsDNA. | Human endothelial cells (HMVEC-d) | Identifies H2B as a novel innate nuclear sensor. | semanticscholar.orgnih.govnih.govplos.org |
| Viral DNA sensing leads to p300-mediated acetylation of H2B and IFI16. | Human endothelial cells | Acetylation is the key post-translational modification initiating the downstream signaling cascade. | semanticscholar.orgnih.govresearchgate.net |
| The acetylated H2B-IFI16-BRCA1 complex translocates to the cytoplasm. | Human endothelial cells | Reveals a novel nuclear-to-cytoplasmic signaling function for a histone-containing complex. | semanticscholar.orgnih.gov |
| In the cytoplasm, the complex interacts with cGAS and STING to induce IFN-β production. | Human endothelial cells | Connects nuclear viral sensing directly to the activation of the cytoplasmic type I interferon pathway. | semanticscholar.orgnih.govplos.orgresearchgate.net |
Histone H2b Variants and Their Distinct Contributions
Characterization of Histone H2B Variants (e.g., H2BW1, Testis-Specific H2B, H2BE, H2BJ, H2BK)
The family of H2B variants in mammals is expanding, with studies identifying several members with distinct sequences and expression patterns. nih.gov These variants often differ from the canonical H2B by only a few amino acids, yet these subtle changes can lead to significant functional differences. mdpi.comnih.gov
H2BW1 (H2BFWT): This primate-specific histone variant is primarily expressed in the testis. oup.comcdnsciencepub.com It possesses a significantly longer N-terminal tail compared to canonical H2B. researchgate.net The gene for human H2BW1 is located on the X chromosome. oup.com
Testis-Specific H2B (TSH2B/TH2B/H2B.1): One of the first H2B variants to be discovered, TSH2B is highly expressed in the testes of mammals. mdpi.comoup.comnih.gov It shares approximately 85% sequence identity with the canonical H2B. mdpi.comoup.com
H2BE: This variant is notably expressed in olfactory sensory neurons. mdpi.comelifesciences.org It is highly similar to canonical H2B, differing by only five amino acid residues. mdpi.commdpi.com
H2BJ (Histone cluster 1 H2BJ): H2BJ is a variant of the core histone H2B. scbt.com The gene for H2BJ is intronless and its transcript has a palindromic termination element instead of a polyA tail. thermofisher.com
H2BK: This variant is characterized by specific amino acid substitutions, such as S125A, which may influence histone-histone interactions. biorxiv.orgbiorxiv.org The gene encoding H2BK is located in a histone cluster on chromosome 6 in humans. nih.gov
| Variant | Key Characteristics | Primary Tissue Expression | Notable Structural Features |
|---|---|---|---|
| H2BW1 | Primate-specific. oup.comcdnsciencepub.com | Testis (mid-late spermatogonia). oup.combiorxiv.org | Extended N-terminal tail. researchgate.net |
| TSH2B (H2B.1) | 85% identity to canonical H2B. mdpi.comoup.com | Testis, oocytes. mdpi.comoup.com | Differs in 19 amino acids from canonical H2B. mdpi.com |
| H2BE | Regulates neuronal lifespan. nih.govmdpi.com | Olfactory sensory neurons. mdpi.comelifesciences.org | Differs by only 5 amino acids from canonical H2B. mdpi.commdpi.com |
| H2BJ | Involved in chromatin architecture modulation. scbt.com | - | V40I and S125A substitutions. biorxiv.orgbiorxiv.org |
| H2BK | Predicted to be part of the nucleosome. nih.gov | - | S125A substitution. biorxiv.orgbiorxiv.org |
Functional Divergence from Canonical Histone H2B
The sequence differences between H2B variants and canonical H2B, though sometimes minor, lead to significant functional divergence. mdpi.com
H2BW1: The extended N-terminal tail of H2BW1 prevents it from participating in the assembly of mitotic chromosomes. researchgate.netbiorxiv.org Nucleosomes containing H2BW1 are less stable and are more efficiently mobilized by chromatin remodeling complexes. oup.comcdnsciencepub.com
Testis-Specific H2B (TSH2B): TSH2B is crucial for the transition from a nucleosome-based chromatin structure to a protamine-based one during spermatogenesis. ontosight.aiuniprot.org Nucleosomes containing TSH2B are less stable than those with canonical H2B, which is thought to facilitate this exchange. oup.combiorxiv.org
H2BE: The expression level of H2BE is activity-dependent in olfactory neurons and influences their lifespan. elifesciences.org Higher levels of H2BE are associated with inactive neurons and can promote cell death. mdpi.comelifesciences.org It also plays a role in activity-dependent gene expression and homeostatic plasticity in neurons. biorxiv.org
H2BJ and H2BK: The amino acid substitutions in H2BJ and H2BK are predicted to alter histone-DNA and histone-histone interactions, respectively. biorxiv.orgbiorxiv.org These alterations can affect the accessibility of DNA to transcription factors and influence gene expression programs. nih.govbiorxiv.org
Impact of Variant Incorporation on Nucleosome Structure and Dynamics
The incorporation of H2B variants can significantly alter the structure and stability of the nucleosome, the fundamental unit of chromatin. biorxiv.org
H2BW1: The presence of H2BW1 leads to a more relaxed and flexible nucleosome structure. oup.com This is due to weakened interactions between the histones and DNA, which can increase the rate of DNA unwrapping from the nucleosome. oup.comresearchgate.net
Testis-Specific H2B (TSH2B): The crystal structure of a TSH2B-containing nucleosome revealed a local structural difference around the TSH2B-specific residue Ser85. nih.goviucr.org This change prevents the formation of a water-mediated hydrogen bond with histone H4 that is present in canonical nucleosomes, potentially contributing to the observed instability of TSH2B nucleosomes. mdpi.comiucr.org
H2BE, H2BJ, and H2BK: Some H2B variants, like H2BJ, can cause tighter wrapping of DNA around the nucleosome, leading to more compact chromatin structures. nih.govbiorxiv.org This increased compaction can reduce the accessibility of nucleosomal DNA to transcription factors. nih.govbiorxiv.org The V40I substitution found in H2BE and H2BJ is suspected to alter histone-DNA interactions, while the S125A substitution in H2BJ and H2BK may affect histone-histone interactions. biorxiv.orgresearchgate.net
Role in Specific Cellular Processes and Tissue-Specific Gene Expression
H2B variants are often expressed in a tissue-specific manner and play roles in specialized cellular processes. nih.govbiologists.com
Dysregulation of Histone H2b in Aberrant Cellular Processes
Histone H2B Mutations (Oncohistones)
Mutations in histone genes, once considered rare, are now recognized as significant drivers in various cancers. These "oncohistones" are typically mono-allelic missense mutations that can profoundly disrupt chromatin structure and gene regulation, contributing to tumorigenesis. portlandpress.comnih.govencyclopedia.pubactivemotif.com While initial discoveries of oncohistones centered on histone H3, recent large-scale sequencing efforts have identified numerous mutations in histone H2B, accounting for approximately 21% of all histone missense mutations found in cancer samples. portlandpress.com Unlike the well-characterized H3 mutations that often occur in the tail domain and affect post-translational modifications (PTMs), the majority of H2B mutations are located within the globular histone fold domain. nih.govactivemotif.comresearchgate.net This distinction points to different mechanisms by which H2B oncohistones contribute to cancer development, primarily through altering nucleosome stability and chromatin architecture. nih.govaacrjournals.org
Localization of Mutations (e.g., Histone Fold Domain)
The histone fold domain is a conserved structural motif crucial for the interactions between histones and with DNA, forming the core of the nucleosome. Mutations within this domain can have significant structural and functional consequences. Several recurrent H2B mutations have been identified in various cancers, with many clustering in functionally important regions of the histone fold. nih.govencyclopedia.pub
Key regions where cancer-associated H2B mutations are found include:
The H2B-H4 interface: Residues such as E76, F70, and E71 are located at the interface between histone H2B and histone H4. activemotif.com Mutations in these residues can disrupt the critical interactions required to hold the H2A-H2B dimer and the H3-H4 tetramer together. activemotif.comaacrjournals.org
Histone-DNA contact points: Residues like G53 are situated near the points where the histone octamer interacts with the negatively charged DNA backbone. nih.gov Mutations at these sites can weaken the association between histones and DNA. nih.govactivemotif.com
The acidic patch: The E113 residue is part of the acidic patch on the surface of the H2A-H2B dimer, a region known to be involved in higher-order chromatin compaction and interactions with various chromatin-associated proteins. activemotif.com
The α1-L1-α2 region: The G52D mutation in fission yeast, homologous to human G53D, is located in the L1 loop between the α1 and α2 helices of the histone fold domain, a region that directly contacts DNA. embopress.org
These mutations are not randomly distributed but are concentrated in areas that are critical for maintaining the structural integrity of the nucleosome.
Consequences for Nucleosome Stability and Chromatin Accessibility
A primary consequence of many H2B oncohistones is the destabilization of the nucleosome. portlandpress.comaacrjournals.org The mutation H2B E76K, one of the most frequent H2B mutations in cancers like bladder and head and neck cancer, serves as a prime example. portlandpress.comaacrjournals.orgnih.gov The glutamic acid at position 76 normally forms a salt bridge with arginine 92 on histone H4, a key interaction for stabilizing the connection between the H2A-H2B dimer and the H3-H4 tetramer. aacrjournals.orgbiorxiv.org The E76K mutation not only eliminates this salt bridge but also introduces electrostatic repulsion, profoundly disrupting the H2B-H4 interface. activemotif.comaacrjournals.orgbiorxiv.org
Research findings on H2B mutations and nucleosome stability:
H2B E76K: In vitro studies have shown that nucleosomes containing H2B E76K are less stable and dissociate at lower temperatures than their wild-type counterparts. aacrjournals.org This mutant H2B can still form dimers with H2A but fails to form stable octamers with H3 and H4. aacrjournals.orgnih.gov Consequently, nucleosomes reconstituted with H2B E76K show increased sensitivity to nuclease digestion, indicating a more "open" or accessible chromatin structure. aacrjournals.orgaacrjournals.orgnih.gov
H2B G53D: This mutation, found in cancers such as pancreatic cancer and glioblastoma, is located at a histone-DNA contact point. nih.govencyclopedia.pub It has been shown to weaken the interaction between the histone octamer and DNA, which facilitates nucleosome sliding and increases the rate of transcription elongation by RNA polymerase II. mdpi.com
Other H2B mutations: Mutations at residues D68, F70, and E71 have also been reported to destabilize the histone octamer and increase the exchange of H2A-H2B dimers, a process facilitated by histone chaperones like NAP1. portlandpress.com
This increased nucleosome instability leads to fundamental changes in chromatin accessibility. aacrjournals.org The expression of H2B E76K, for instance, has been shown to increase chromatin accessibility, particularly at gene regulatory elements like promoters and enhancers. portlandpress.comaacrjournals.orgnih.gov This altered accessibility can expose DNA sequences that are normally hidden, allowing for the binding of transcription factors and other regulatory proteins, ultimately leading to aberrant gene expression. aacrjournals.org
Alterations in Chromatin Remodeling Pathways
H2B oncohistones can directly influence the activity of chromatin remodeling complexes, which are essential for dynamically altering chromatin structure. nih.govresearchgate.net These complexes use the energy of ATP hydrolysis to slide, evict, or restructure nucleosomes. encyclopedia.pub
Enhanced Nucleosome Sliding: Mutations at histone-DNA contact points, such as H2BG53D, have been shown to enhance nucleosome sliding facilitated by chromatin remodelers. encyclopedia.pubmdpi.com This increased plasticity of nucleosome positioning can lead to inappropriate activation or repression of genes.
Acidic Patch Mutations: The H2BE113K mutation affects the acidic patch, a critical hub for the binding of various proteins, including chromatin remodelers. nih.govactivemotif.com Alterations in this region can disrupt the normal regulation of nucleosome remodeling, DNA damage repair, and chromatin condensation. activemotif.com
Bypassing Remodeler Requirement: In yeast, certain mutations in H2B have been found to bypass the requirement for the SWI/SNF chromatin remodeling complex, a key activator of transcription. embopress.org This suggests that these mutations can induce a chromatin state that mimics the outcome of SWI/SNF activity, leading to dysregulated gene expression. embopress.org
The interplay between H2B mutations and chromatin remodeling pathways is a crucial aspect of their oncogenic function, leading to a global disruption of the epigenetic landscape. researchgate.net
Impact on Gene Expression Programs and Cellular Homeostasis
The ultimate consequence of H2B oncohistones is the widespread dysregulation of gene expression, which disrupts cellular homeostasis and promotes oncogenic phenotypes. portlandpress.comaacrjournals.org The changes in nucleosome stability and chromatin accessibility directly translate into altered transcriptional programs. aacrjournals.orgnih.gov
Aberrant Gene Activation: Increased chromatin accessibility at normally repressed gene promoters can lead to their inappropriate activation. For example, the expression of H2B E76K in mammary epithelial cells leads to increased accessibility and expression of the HOXB6 gene. nih.gov
Altered Cell Fate: By changing the expression of lineage-specific transcription factors, H2B mutations can inhibit cellular differentiation and lock cells in a more proliferative state. researchgate.net For example, H2B E71K has been shown to inhibit the differentiation of mesenchymal progenitor cells. portlandpress.com
Promotion of Oncogenic Pathways: The global shifts in gene expression caused by H2B mutations can activate oncogenic signaling pathways. researchgate.netbiorxiv.org For instance, H2B G53D expression has been linked to increased cell migration capabilities by upregulating migration-related genes. nih.govactivemotif.com In mammary epithelial cells, H2B E76K expression increases proliferation and cooperates with other oncogenic mutations, like in PIK3CA, to promote colony formation. aacrjournals.orgnih.gov
The disruption of cellular homeostasis by H2B oncohistones is a key driver of tumorigenesis, leading to uncontrolled cell growth, resistance to cell death, and the acquisition of other cancer hallmarks. researchgate.net
Aberrant Regulation of Histone H2B Post-Translational Modifications
Beyond direct mutations, the dysregulation of post-translational modifications (PTMs) on histone H2B is a significant factor in various diseases, including cancer. sdbonline.orgnih.gov These modifications, such as ubiquitination, methylation, and phosphorylation, are critical for regulating chromatin structure and gene expression. sdbonline.orgfrontiersin.org
One of the most well-studied H2B PTMs is monoubiquitination, typically at lysine (B10760008) 120 (H2Bub1) in mammals. bioscientifica.com This modification is crucial for several cellular processes:
Transcriptional Elongation: H2Bub1 is associated with actively transcribed genes and is thought to facilitate the passage of RNA polymerase II by creating a more open chromatin structure. sdbonline.orgbioscientifica.comspandidos-publications.com
Crosstalk with other PTMs: H2Bub1 is a prerequisite for the methylation of histone H3 at lysines 4 and 79 (H3K4me and H3K79me), which are marks of active transcription. sdbonline.orgbioscientifica.comacs.org The enzymes responsible for H2B ubiquitination, such as the RNF20/RNF40 E3 ligase complex, are often dysregulated in cancer. bioscientifica.comspandidos-publications.com
DNA Damage Response: H2Bub1 plays a role in the DNA damage response (DDR) by facilitating the recruitment of repair proteins to sites of DNA lesions. bioscientifica.comspandidos-publications.com
The loss of H2Bub1 has been observed in advanced cancers and is linked to aberrant gene expression and genomic instability. nih.govbioscientifica.com For example, downregulation of H2B ubiquitination is associated with cancer development. spandidos-publications.com In fission yeast, the loss of H2Bub1 leads to reduced expression of histone genes by allowing for increased antisense transcription, which in turn reduces the levels of a key transcription factor required for histone gene activation. nih.gov
Other H2B PTMs, such as phosphorylation and methylation, are also implicated in cellular regulation. H2B phosphorylation at serine 14 is involved in chromatin condensation during apoptosis, while phosphorylation at serine 33 is important for cell cycle progression. sdbonline.orgresearchmap.jp The N-terminal methylation of H2B in Drosophila increases during development and in dense cell cultures, suggesting a role in stabilizing the histone and potentially repressing general transcription. sdbonline.org Dysregulation of the enzymes that add or remove these marks can disrupt these critical cellular processes. frontiersin.orgacs.org
Consequences of Dysregulation on Genomic Stability and Cell Cycle Control
The dysregulation of histone H2B, either through mutation or aberrant PTMs, has profound consequences for genomic stability and cell cycle control. spandidos-publications.comresearchgate.net The proper packaging of DNA into chromatin is essential for protecting the genome from damage and ensuring its faithful replication and segregation during cell division.
Genomic Instability: Destabilized nucleosomes resulting from H2B mutations can lead to a more fragile chromatin structure, potentially increasing the susceptibility of DNA to damage. aacrjournals.orgaacrjournals.org Furthermore, the impairment of the DNA damage response due to altered H2B PTMs can lead to the accumulation of mutations. bioscientifica.comspandidos-publications.com In yeast, mutations in the N-terminal tail of H2B have been linked to defects in chromosome stability and an increased rate of chromosome loss. oup.com A fission yeast mutant with a G52D substitution in H2B exhibits lagging chromosomes during anaphase, a clear sign of chromosome missegregation. embopress.org
Cell Cycle Dysregulation: The expression of core histone genes is tightly regulated and coupled to the S phase of the cell cycle to ensure that newly replicated DNA is properly packaged. researchgate.net Misregulation of histone gene expression, as seen with the loss of H2Bub1, can disrupt this process. nih.gov Furthermore, specific H2B PTMs are involved in key cell cycle transitions. researchmap.jp For example, H2B Ser33 phosphorylation is required for transcriptional events that promote cell cycle progression. researchmap.jp The dysregulation of these modifications can lead to uncontrolled cell proliferation, a hallmark of cancer. researchgate.net Studies have shown that the dysregulation of histone molecules can lead to aberrant cell cycle progression and genomic instability. researchgate.net
Advanced Methodologies and Research Approaches in Histone H2b Studies
Biochemical and Biophysical Characterization
The study of histone H2B, a key component of the nucleosome, relies on a variety of sophisticated biochemical and biophysical techniques to elucidate its role in chromatin structure and function. These methods allow researchers to investigate the assembly, dynamics, and interactions of H2B within the context of the nucleosome and higher-order chromatin fibers.
In Vitro Nucleosome Reconstitution and Assembly Assays
In vitro nucleosome reconstitution is a foundational technique for studying histone H2B. This process involves the controlled assembly of nucleosomes from their constituent parts: DNA and histone proteins. Typically, recombinant histone octamers, containing H2B, are mixed with a specific DNA sequence, often one with a high affinity for nucleosome formation like the Widom 601 sequence. oup.comnih.gov The assembly is often achieved through a stepwise salt dialysis method, where the salt concentration is gradually decreased from a high concentration (e.g., 2 M NaCl) to a low concentration (e.g., 10 mM NaCl). nih.govnih.gov This gradual reduction in ionic strength facilitates the association of the negatively charged DNA with the positively charged histone octamer, resulting in the formation of nucleosome core particles. nih.govnih.gov
The quality and stoichiometry of the reconstituted nucleosomes can be verified using techniques like sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to analyze the histone content and native polyacrylamide gel electrophoresis (PAGE) to confirm the formation of intact nucleosomes. oup.comroyalsocietypublishing.orgroyalsocietypublishing.org These assays are crucial for preparing defined substrates for subsequent biophysical and biochemical experiments. For instance, studies have successfully reconstituted nucleosomes containing modified forms of H2B, such as monoubiquitinated H2B (H2Bub), to investigate the effects of post-translational modifications on nucleosome stability and dynamics. oup.comroyalsocietypublishing.orgroyalsocietypublishing.org
| Component | Typical Source/Method | Purpose | Reference |
| Histone Octamer | Recombinant expression in E. coli and purification. epicypher.com | Core protein component of the nucleosome. | epicypher.com |
| DNA | PCR amplification or plasmid digestion of positioning sequences (e.g., Widom 601). oup.comnih.gov | The genetic material that wraps around the histone octamer. | oup.comnih.gov |
| Assembly Method | Stepwise salt dialysis. nih.govnih.gov | Facilitates the gradual and controlled formation of nucleosomes. | nih.govnih.gov |
Native Polyacrylamide Gel Electrophoresis (PAGE)
Native PAGE is an indispensable tool for analyzing the products of nucleosome reconstitution and for studying the structural integrity of nucleosomes containing histone H2B. nih.govnih.gov Unlike denaturing gel electrophoresis (SDS-PAGE), native PAGE separates molecules based on their size, shape, and charge in their native conformation. This allows researchers to distinguish between free DNA, fully assembled nucleosomes, and any sub-nucleosomal particles that may have formed. nih.gov
For example, nucleosomes reconstituted with ubiquitinated H2B (H2Bub120) migrate more slowly on a native polyacrylamide gel compared to unmodified nucleosomes due to the increased mass and altered conformation from the conjugated ubiquitin molecules. royalsocietypublishing.orgroyalsocietypublishing.org This difference in migration provides direct evidence for the successful incorporation of the modified histone into the nucleosome. royalsocietypublishing.orgroyalsocietypublishing.org Furthermore, native PAGE can be used to assess the stability of nucleosomes under different conditions, such as varying ionic strength or temperature, by observing the dissociation of the nucleosome into its components. nih.gov The assembly of polynucleosome arrays, which mimic chromatin fibers, can also be analyzed by native PAGE, often in conjunction with restriction enzyme digestion to confirm the regular spacing of nucleosomes. biologists.com
Fluorescence Resonance Energy Transfer (FRET) for Chromatin Compaction Studies
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique used to measure distances on the nanometer scale, making it ideal for studying the compaction of chromatin. In the context of histone H2B, FRET assays often involve labeling H2B with a donor fluorophore (e.g., eGFP) and an acceptor fluorophore (e.g., mCherry) in living cells. nih.govfrontiersin.orgtheseus.fi When these labeled histones are incorporated into nucleosomes, the FRET efficiency between the donor and acceptor molecules on separate nucleosomes increases as the chromatin fiber compacts, bringing the nucleosomes into closer proximity (typically within 1-10 nm). nih.govbiorxiv.orgpnas.org
This approach, often combined with Fluorescence Lifetime Imaging Microscopy (FLIM), known as FLIM-FRET, allows for the quantitative measurement of chromatin compaction in different cellular states and in response to various stimuli. nih.govfrontiersin.org For instance, treatment of cells with agents that induce chromatin decondensation, such as Trichostatin A, results in a decrease in the FRET signal. theseus.fipnas.org Conversely, conditions that promote chromatin compaction lead to an increased FRET signal. nih.gov These studies have revealed that chromatin exists in distinct compaction states within the interphase nucleus and undergoes dynamic changes during processes like mitosis and DNA damage repair. nih.govbiorxiv.org
| FRET Pair | Application | Key Finding | Reference |
| H2B-eGFP (donor) & H2B-mCherry (acceptor) | Measuring chromatin compaction in live cells. | Chromatin exists in populations with low, medium, and high FRET efficiency, reflecting different compaction levels. nih.gov | nih.gov |
| Cy3 (donor) & Cy5 (acceptor) on DNA | Probing nucleosome structure and unwrapping. | High FRET efficiency indicates an intact nucleosome. nih.gov | nih.gov |
Single-Molecule Atomic Force Microscopy (AFM) for Nucleosome Dynamics
Single-molecule Atomic Force Microscopy (AFM) provides a direct way to visualize the structure and dynamics of individual nucleosomes containing histone H2B. bmbreports.orgnih.gov This high-resolution imaging technique allows researchers to measure key structural parameters, such as the length of DNA wrapped around the histone core. nih.gov
More advanced high-speed AFM (HS-AFM) can capture the dynamic behavior of nucleosomes in real-time. nih.govacs.org These studies have visualized processes such as nucleosome sliding and the spontaneous unwrapping and rewrapping of DNA from the histone octamer. acs.org For example, HS-AFM has been used to investigate the role of histone tails in nucleosome stability. acs.org Experiments with "tail-less" nucleosomes, where the N-terminal tail of H2B has been removed, have shown a significant increase in the dynamics of nucleosome sliding and DNA unwrapping. acs.org This demonstrates the crucial role of the H2B tail in stabilizing the nucleosome structure. acs.org AFM can be applied to both mononucleosomes and longer chromatin arrays, providing insights into the higher-order organization of chromatin. nih.gov
Genomic and Proteomic Analysis Techniques
To understand the function of histone H2B on a genome-wide scale, researchers employ powerful genomic and proteomic techniques. These methods allow for the mapping of H2B and its modifications across the entire genome and the identification of proteins that interact with it.
Chromatin Immunoprecipitation (ChIP-seq, ChIP-exo) for Genomic Localization and Dynamics
Chromatin Immunoprecipitation followed by high-throughput sequencing (ChIP-seq) is a cornerstone technique for mapping the genomic localization of histone H2B and its post-translational modifications. This method involves cross-linking proteins to DNA in living cells, shearing the chromatin, and then using an antibody specific to the protein or modification of interest (e.g., H2Bub1) to immunoprecipitate the associated DNA fragments. nih.govnih.gov The enriched DNA is then sequenced and mapped back to the genome to reveal the distribution of the target.
ChIP-seq studies have shown that H2B monoubiquitylation (H2Bub1) is predominantly found within the bodies of actively transcribed genes. nih.govethz.ch Interestingly, the levels of H2Bub1 are often depleted at exons and show a stepwise decrease towards the 3' end of genes, which has been correlated with changes in RNA polymerase II elongation rates. nih.gov
A higher-resolution version of this technique, called ChIP-exo, provides near single-nucleotide resolution of protein-DNA binding sites. pitt.eduwikipedia.org ChIP-exo utilizes an exonuclease to digest the DNA fragments up to the point of protein binding, resulting in a much more precise mapping of the protein's location. pitt.eduwikipedia.org This has been instrumental in defining the precise localization of the H2B ubiquitylation machinery at nucleosomes. pitt.eduresearchgate.net For example, ChIP-exo has revealed that the machinery responsible for H2B ubiquitylation is enriched at specific locations within genic nucleosomes, providing a detailed view of the regulatory landscape. pitt.edu
| Technique | Resolution | Key Application for Histone H2B | Reference |
| ChIP-seq | ~100-200 bp | Genome-wide mapping of H2B and its modifications (e.g., H2Bub1, acetylated H2B). nih.govabcam.comwhu.edu.cn | nih.govabcam.comwhu.edu.cn |
| ChIP-exo | ~1 bp | High-resolution mapping of the H2B ubiquitylation machinery. pitt.eduwikipedia.org | pitt.eduwikipedia.org |
Microarray Analysis and RNA Sequencing for Gene Expression Profiling
Microarray analysis and RNA sequencing (RNA-seq) are powerful high-throughput methods used to profile gene expression on a genome-wide scale, providing insights into how histone H2B and its modifications regulate transcription.
Microarray technology has been employed to understand the global biological functions of H2B monoubiquitination. In one study, researchers used microarray analysis after disrupting endogenous H2B monoubiquitination in human cells by overexpressing a mutant H2B (H2BK120R). nih.govplos.org The analysis revealed that the loss of H2B monoubiquitination affects a wide range of biological pathways, including those involved in cell differentiation, chromatin organization, and DNA damage repair. nih.govplos.orgplos.org For instance, gene set enrichment analysis of the microarray data showed an enrichment of genes related to cell differentiation and chromatin remodeling following the reduction of H2B monoubiquitination. plos.org
In the plant model Arabidopsis thaliana, microarray analysis integrated with epigenomic data has been used to study the dynamics of H2B monoubiquitination (H2Bub) during photomorphogenesis, the developmental process that occurs when seedlings are first exposed to light. plos.org This research showed that light exposure leads to rapid changes in gene expression, with hundreds of genes being differentially expressed within hours. plos.org The study found a correlation between gene upregulation and an increase in H2Bub levels, suggesting that this modification is part of a mechanism for rapidly modulating gene expression in response to environmental signals. plos.org
RNA-seq provides a more comprehensive and quantitative view of the transcriptome. In Caenorhabditis elegans, RNA-seq was used to compare the gene expression profiles of wild-type and mutant larvae under starvation conditions where histone H2B degradation was inhibited. embopress.org The results indicated that a subset of genes that normally respond to starvation showed opposite expression patterns in the mutants, highlighting the essential role of H2B degradation in regulating gene expression during nutrient stress. embopress.org Similarly, in the fission yeast Schizosaccharomyces pombe, strand-specific RNA-seq analysis of a mutant lacking the H2B ubiquitination site (htb1-K119R) revealed the role of H2Bub1 in suppressing antisense transcription to regulate histone gene expression. nih.gov
Table 1: Selected Research Findings Using Microarray and RNA Sequencing for Histone H2B
| Organism | Methodology | Key Finding | Reference(s) |
|---|---|---|---|
| Human (HEK293T, HeLa) | Microarray Analysis | Disruption of H2B monoubiquitination (H2BK120R) affects genes involved in cell differentiation, chromatin organization, and DNA damage repair. | plos.org, nih.gov, plos.org |
| Arabidopsis thaliana | Microarray Analysis | H2B monoubiquitination is dynamic during photomorphogenesis and is associated with the upregulation of light-responsive genes. | plos.org |
| Saccharomyces cerevisiae | Microarray Analysis | A conserved domain in the H2B N-terminal tail (amino acids 30-37) is required for the repression of a significant percentage of yeast genes. | nih.gov |
| Caenorhabditis elegans | RNA Sequencing | Inhibition of H2B degradation alters the expression of starvation-responsive genes, demonstrating its role in nutrient stress signaling. | embopress.org |
| Schizosaccharomyces pombe | RNA Sequencing | H2B monoubiquitination at K119 regulates histone gene expression by suppressing antisense transcription of the ams2+ gene. | nih.gov |
| Human Cancer Cell Lines | RNA Sequencing | Oncohistone mutations like H2BG53D and H2BE76K lead to distinct gene expression profiles implicated in oncogenic pathways. | mdpi.com |
Mass Spectrometry for Comprehensive PTM Identification and Quantification
Mass spectrometry (MS) is an indispensable tool for the detailed characterization of histone PTMs, enabling the identification and quantification of various modifications on histone H2B.
Bottom-up MS, which involves analyzing proteolytically digested peptides, has been widely used. A global analysis of H2A and H2B variants from human Jurkat cells using a combination of HPLC and MS identified multiple H2B subtypes and their PTMs. nih.gov For the main H2B variant, H2BA, acetylation was identified at Lysine-12, -15, and -20. nih.gov In a study on Arabidopsis thaliana, reversed-phase chromatography coupled with tandem MS was used to characterize PTMs on several H2B variants (HTB1, HTB2, HTB4, HTB9, and HTB11). nih.govacs.org This research identified numerous acetylation sites on HTB9 (Lys-6, -11, -27, -32, -38, -39) and ubiquitination at Lys-145. nih.govacs.org
Top-down MS, which analyzes intact proteins, offers the advantage of identifying combinations of PTMs on a single histone molecule, providing a more complete picture of the "histone code." An improved top-down MS approach was used to characterize histones from Chlamydomonas reinhardtii, successfully identifying 86 distinct histone proteoforms, including ubiquitylated H2B. acs.org This method allows for the simultaneous detection of all modifications on a single H2B protein. acs.org Another study utilized top-down tandem MS to analyze changes in H2B variants during inorganic arsenic-mediated cellular transformation. uky.edu This quantitative approach revealed increases in specific H2B variants (H2B1H/1K/1C/1J/1O and H2B2E/2F) and decreases in others (H2B1N/1D/1B) as cells underwent this transformation, linking changes in histone variant expression to carcinogenesis. uky.edu
Table 2: Identified Post-Translational Modifications of Histone H2B via Mass Spectrometry
| Organism/Cell Type | H2B Variant | Modification | Residue(s) | Mass Spectrometry Approach | Reference(s) |
|---|---|---|---|---|---|
| Human (Jurkat cells) | H2BA (main variant) | Acetylation | Lys-12, Lys-15, Lys-20 | Bottom-up (HPLC-MS/MS) | nih.gov |
| Arabidopsis thaliana | HTB9 | Acetylation | Lys-6, Lys-11, Lys-27, Lys-32, Lys-38, Lys-39 | Bottom-up (RP-LC-MS/MS) | nih.gov, acs.org |
| Arabidopsis thaliana | HTB9 | Ubiquitination | Lys-145 | Bottom-up (RP-LC-MS/MS) | nih.gov, acs.org |
| Arabidopsis thaliana | HTB11 | Methylation | Lys-3 | Bottom-up (RP-LC-MS/MS) | nih.gov, acs.org |
| Arabidopsis thaliana | HTB2 | Methylation | Lys-11 | Bottom-up (RP-LC-MS/MS) | nih.gov, acs.org |
| Chlamydomonas reinhardtii | H2B | Ubiquitylation | Not specified | Top-down (LC-MS) | acs.org |
| Human (Cell culture) | H2B | Variant expression changes | N/A | Top-down (ECD-MS/MS) | uky.edu |
Genetic Perturbation and Mutagenesis Strategies
Genetic perturbation techniques are fundamental to understanding the in vivo functions of histone H2B. These methods allow researchers to specifically reduce or eliminate H2B expression or to introduce precise mutations to study the roles of individual amino acid residues.
RNA Interference (RNAi) and CRISPR-based Gene Editing for Functional Dissection
RNA interference (RNAi) and CRISPR-based gene editing are powerful technologies for functionally dissecting genes by knocking down their expression or by creating precise genomic alterations.
RNAi utilizes small interfering RNAs (siRNAs) to target specific messenger RNA (mRNA) for degradation, leading to reduced protein expression. This approach has been used in large-scale functional genomic screens. For example, libraries of endoribonuclease-prepared siRNAs (esiRNAs) have been used to screen for genes involved in cell division in human HeLa cells. tandfonline.com In a more targeted approach, RNAi was used to deplete the H2B ubiquitin ligase RNF20 in human cells, which, in combination with the expression of a non-ubiquitinatable H2B mutant, helped elucidate the functions of H2B monoubiquitination. plos.org This strategy effectively reduced endogenous H2B monoubiquitination levels, enabling subsequent microarray analysis to identify affected genes. nih.govplos.org
CRISPR/Cas9 technology has revolutionized gene editing, allowing for the precise deletion, insertion, or modification of DNA sequences. This has been applied to the study of histone H2B to create knockout cell lines or to introduce specific mutations. For instance, CRISPR/Cas9 has been used to mediate the deletion of the endogenous H2B.Z gene in Toxoplasma gondii, allowing for the study of mutant versions of this H2B variant. researchgate.net The technology's efficiency can be influenced by chromatin state; research has shown that inhibiting histone deacetylases (HDACs) can enhance the efficiency of CRISPR/Cas9-mediated gene editing, as the more open chromatin structure allows better access for the Cas9 protein to the target DNA. oup.com Commercially available CRISPR/Cas9 plasmids targeting histone H2B are now available, facilitating gene silencing and activation studies for this specific histone. scbt.com
Site-Directed Mutagenesis for Investigating Specific Residues
Site-directed mutagenesis is a cornerstone technique for investigating the functional importance of specific amino acid residues within histone H2B. By changing one or more amino acids, researchers can assess the impact on cellular processes like transcription, silencing, and DNA repair.
In Saccharomyces cerevisiae, this method has been used extensively. To study the function of H2B monoubiquitylation, the key lysine (B10760008) residue (K123 in yeast) was mutated to an arginine (K123R), which cannot be ubiquitylated. molbiolcell.orgmolbiolcell.org This single mutation results in complex phenotypes, including defects in gene activation and telomeric silencing. microbialcell.com Further mutagenesis studies created H2B variants where only specific lysine residues were retained, allowing researchers to probe for other potential ubiquitylation sites and their functions. molbiolcell.orgmolbiolcell.org For example, creating an H2B mutant where K123 was the only lysine demonstrated that ubiquitylation at this site is essential in the absence of other lysine residues. molbiolcell.org
Site-directed mutagenesis has also been used to explore the function of residues within the histone core domain. A systematic mutation of conserved, modifiable residues in the yeast H2B core identified several as functionally important. nih.gov For instance, mutating H2B R102 to alanine (B10760859) enhanced gene silencing, while mutating K111 disrupted telomeric silencing and increased sensitivity to DNA damage. nih.gov In another study, mutations were created in the α-helical domain of H2B to investigate its role in Swi-Snf chromatin remodeling. These mutations, which were predicted to alter H2A-H2B dimer interactions, were able to suppress some of the defects seen in Swi-Snf mutant yeast. embopress.org This demonstrates that specific H2B residues are critical for maintaining chromatin structures that are targeted by remodeling complexes. embopress.org
Model Systems in Histone H2B Research
Yeast species have been invaluable model organisms in the study of histone H2B due to their genetic tractability, conserved chromatin machinery, and rapid growth.
Fission Yeast (Schizosaccharomyces pombe) and Budding Yeast (Saccharomyces cerevisiae)
Both budding yeast (Saccharomyces cerevisiae) and fission yeast (Schizosaccharomyces pombe) have been instrumental in uncovering the fundamental roles of histone H2B and its modifications.
Saccharomyces cerevisiae has been a workhorse for histone research. Early studies sequenced the two unlinked H2B genes in yeast, revealing they encode proteins that differ by four amino acids. nih.gov A vast number of studies have since used this organism to dissect H2B function. For example, the critical role of H2B monoubiquitylation at lysine 123 (H2Bub1) in "trans-histone crosstalk"—where it is required for the subsequent methylation of histone H3 at lysines 4 and 79—was first established in yeast. molbiolcell.orgplos.org Mutating this site (H2B-K123R) has been shown to cause defects in gene activation, telomeric silencing, and cell cycle progression. microbialcell.commolbiolcell.org Site-directed mutagenesis of other H2B residues in S. cerevisiae has revealed functional redundancy among histone tails and identified specific core residues that regulate gene expression and the DNA damage response. nih.govpnas.org
Schizosaccharomyces pombe also provides a powerful system for studying conserved chromatin processes. Like in budding yeast, H2B monoubiquitylation (at the homologous lysine 119) is present in S. pombe and is required for H3K4 methylation. researchgate.net However, unlike in S. cerevisiae, loss of H2Bub1 in fission yeast leads to significant growth defects, indicating some divergent functions. researchgate.net Studies in S. pombe have isolated temperature-sensitive mutations in the sole H2B gene (htb1+), identifying critical residues like G52 and P102. nih.gov Mutations at these sites disrupt heterochromatin silencing and chromosome segregation. nih.gov More recently, S. pombe has been used as a model to characterize human oncohistone mutations found in cancer. oup.comnih.govoup.com Expressing these mutant H2B variants in fission yeast revealed that they can cause sensitivity to DNA damaging agents and defects in homologous recombination repair, often by reducing the levels of H2B monoubiquitination. nih.gov
Table 3: Key Discoveries on Histone H2B Function from Yeast Model Systems
| Model Organism | Research Focus | Key Finding | Reference(s) |
|---|---|---|---|
| S. cerevisiae | Gene sequencing | Identified two H2B genes encoding slightly different proteins. | nih.gov |
| S. cerevisiae | H2B ubiquitylation | H2B-K123 ubiquitylation is required for H3K4 and H3K79 methylation. | microbialcell.com, molbiolcell.org, plos.org |
| S. cerevisiae | Site-directed mutagenesis | Identified functionally important residues in the H2B core domain for silencing and DNA damage response. | nih.gov |
| S. cerevisiae | N-terminal tail function | Revealed functional redundancy between histone N-terminal tails in maintaining cell viability. | pnas.org |
| S. pombe | H2B ubiquitylation | H2B-K119 ubiquitylation is required for H3K4 methylation and normal cell growth. | researchgate.net |
| S. pombe | H2B mutations | Identified critical residues (e.g., G52, P102) for centromere function and chromosome segregation. | nih.gov |
| S. pombe | Oncohistone characterization | H2B oncohistone mutants (e.g., H2BG52D, H2BP102L) cause genomic instability by reducing H2B monoubiquitination. | oup.com, nih.gov |
| S. pombe | Gene expression | H2B ubiquitylation regulates histone gene expression by controlling antisense transcription. | nih.gov |
Compound and Gene Name Index
| Name | Type |
| H2B | Histone Protein |
| H2A | Histone Protein |
| H3 | Histone Protein |
| H4 | Histone Protein |
| H2B.Z | Histone Variant |
| HTB1, HTB2, HTB4, HTB9, HTB11 | Arabidopsis H2B Variants |
| RNF20, RNF40 | E3 Ubiquitin Ligase |
| Cas9 | Nuclease |
| Sir4 | Silencing Protein |
| Ubp8 | Deubiquitinating Enzyme |
| Swi-Snf | Chromatin Remodeling Complex |
| ams2+ | Fission Yeast Gene |
| htb1+ | Fission Yeast H2B Gene |
| HDAC1, HDAC2 | Histone Deacetylase |
Plant Models (Arabidopsis thaliana)
The model plant Arabidopsis thaliana has proven to be an invaluable system for studying the nuances of Histone H2B and its variants. plos.orgacs.orgnih.gov Research in Arabidopsis has unveiled a landscape of H2B PTMs, including both conserved and unique modifications when compared to other eukaryotes. plos.org
Key Research Findings in Arabidopsis thaliana
Diverse Post-Translational Modifications: Through techniques like mass spectrometry combined with high-performance liquid chromatography (HPLC), researchers have identified numerous PTMs on Arabidopsis H2B. plos.orgacs.org These include acetylation at multiple lysine residues (K6, K11, K27, K32), phosphorylation, and ubiquitination. plos.org Notably, some modifications, such as H4 K20 acetylation, are distinct from the methylation typically seen at this site in non-plant systems. plos.org
Histone H2B Variants: Arabidopsis possesses several Histone H2B variants (e.g., HTB1, HTB2, HTB4, HTB9, HTB11), each with its own set of PTMs. acs.orgnih.gov For instance, the HTB9 variant exhibits acetylation at lysines 6, 11, 27, 32, 38, and 39, and can be ubiquitinated at Lys-145. acs.orgnih.gov The HTB11 variant shares these modifications with an additional methylation at Lys-3. acs.orgnih.gov
Role in Development and Stress Response: Histone H2B monoubiquitination (H2Bub1) is essential for normal plant development, including processes like seed dormancy, leaf and root growth, and flowering time. oup.comoup.comnih.gov The E3 ligases HUB1 and HUB2 are responsible for H2B monoubiquitination in Arabidopsis. oup.comoup.comnih.gov H2Bub1 has also been implicated in plant defense against pathogens and in regulating the composition of the plant cuticle. oup.com For example, H2Bub1 is involved in the defense response to toxins from the fungus Verticillium dahliae by modulating microtubule dynamics. oup.com
Crosstalk with Other Histone Modifications: H2B monoubiquitination is linked to other histone modifications, such as H3K4 and H3K36 methylation, which are associated with active gene transcription. nih.govoup.com This interplay of modifications fine-tunes gene expression in response to developmental and environmental cues. researchgate.net
**Table 1: Identified Post-Translational Modifications of Histone H2B Variants in *Arabidopsis thaliana***
| Histone H2B Variant | Acetylation Sites | Methylation Sites | Ubiquitination Sites | Phosphorylation Sites |
|---|---|---|---|---|
| HTB2 | K6, K11, K27, K32 | K11 | K145 | - |
| HTB9 | K6, K11, K27, 32, 38, 39 | - | K145 | - |
| HTB11 | K6, K11, K27, K32, K38, K39 | K3 | K145 | - |
| General H2B | K6, K11, K27, K32 | - | K143 | S15 |
Mammalian Cell Culture Systems
Mammalian cell culture systems, such as HeLa and HEK293 cells, are workhorses in the study of Histone H2B, providing a controlled environment to investigate its functions and modifications. cytion.comsigmaaldrich.comnih.gov
Key Research Findings in Mammalian Cell Culture Systems
Visualizing Chromatin Dynamics: Genetically modified cell lines expressing Histone H2B fused to a fluorescent protein, like EGFP-H2B, have revolutionized the study of chromatin in living cells. cytion.comsigmaaldrich.com These tools allow for real-time visualization of chromosome dynamics during essential cellular processes like mitosis and apoptosis. sigmaaldrich.comsigmaaldrich.com
Role in Innate Immunity: Studies using HEK293 cells have revealed a novel role for extrachromosomal Histone H2B in the innate immune response to viral DNA. nih.govfrontiersin.org Knockdown of H2B in these cells suppresses the production of type I interferons in response to cytosolic double-stranded DNA (dsDNA). nih.govfrontiersin.org
Post-Translational Modifications: Mammalian H2B undergoes a variety of PTMs, including acetylation, phosphorylation, and monoubiquitination. epigenie.com H2B monoubiquitination at lysine 120 (K120) is associated with actively transcribed genes and is thought to play a role in transcriptional elongation. epigenie.com The E3 ligases RNF20 and RNF40 are responsible for this modification in mammals. epigenie.comoup.com
Histone Variants in Germ Cells: Research on mammalian testicular histone variant TH2B has identified various PTMs, including acetylation, methylation, and phosphorylation, in different stages of germ cell development. nih.gov Computational modeling suggests that these modifications can affect nucleosome stability and DNA binding. nih.gov
Table 2: Applications of Mammalian Cell Lines in Histone H2B Research
| Cell Line | Key Application | Research Focus |
|---|---|---|
| HeLa | Live-cell imaging of chromatin dynamics | Mitosis, apoptosis, chromosome segregation sigmaaldrich.comsigmaaldrich.com |
| HEK293 | Investigating innate immune responses | Cytosolic DNA sensing, interferon production nih.govfrontiersin.org |
| Various | Analysis of post-translational modifications | Acetylation, phosphorylation, ubiquitination epigenie.commdpi.com |
Caenorhabditis elegans for Developmental and Stress Response Studies
The nematode Caenorhabditis elegans is a powerful model organism for studying the roles of Histone H2B in development and in response to environmental stress, owing to its genetic tractability and well-defined lineage. plos.orgembopress.orgresearchgate.net
Key Research Findings in C. elegans
Global H2B Degradation under Stress: A remarkable finding in C. elegans is the global degradation of chromatin-bound Histone H2B in somatic cells during starvation or reduced insulin/IGF signaling. embopress.orgresearchgate.netnih.gov This process is mediated by the ubiquitin-proteasome system and is crucial for the animal's survival under stress. embopress.orgnih.gov
Regulation of Gene Expression: The degradation of H2B alters transcription profiles, promoting the expression of genes that enhance survival. nih.gov The retention of H2B under these stress conditions leads to ectopic gene expression and is detrimental to the animal's viability. embopress.orgnih.gov
Role in Development: Histone H2B turnover is not limited to stress responses; it also occurs during normal larval development in epidermal cells. embopress.orgnih.gov This suggests that H2B degradation is a widespread mechanism for remodeling the epigenome during developmental transitions. nih.gov
Genetic Screens: Genetic screens in C. elegans have been instrumental in identifying the molecular machinery involved in H2B degradation, including specific ubiquitin and ubiquitin-related enzymes. embopress.orgnih.gov These studies identified lysine 31 as the key residue for H2B ubiquitination and subsequent elimination. embopress.orgnih.gov
Histone Stoichiometry: Studies involving H2B knockout strains in C. elegans have highlighted the importance of maintaining the correct stoichiometry of histones. plos.org Loss of H2B leads to sterility, which can be rescued by inhibiting histone H3-H4 chaperones, thereby reducing the levels of H3-H4 on chromatin. plos.org
**Table 3: Key Findings of Histone H2B Function in *C. elegans***
| Condition | Observation | Consequence |
|---|---|---|
| Starvation/Reduced Insulin Signaling | Global degradation of H2B | Altered transcription, enhanced survival embopress.orgnih.gov |
| Larval Development | H2B turnover in epidermal cells | Epigenome remodeling embopress.orgnih.gov |
| H2B Knockout | Sterility | Disrupted cell division plos.org |
Computational Modeling and Bioinformatics for Structural and Functional Prediction
Computational modeling and bioinformatics have become indispensable tools for predicting the structure and function of Histone H2B and for analyzing the vast datasets generated from high-throughput experiments. oup.comresearchgate.net
Key Approaches and Findings
Predicting Post-Translational Modifications: Deep learning architectures, such as DeepPTM, have been developed to predict histone PTMs from transcription factor binding data and the primary DNA sequence. oup.comresearchgate.net These models can achieve high accuracy and have helped to identify key transcription factors associated with specific PTMs. oup.com
Structural Modeling of Nucleosomes: Computational methods are used to derive three-dimensional models of nucleosomes containing histone variants like TH2B. nih.gov These models provide insights into how amino acid substitutions in variants can alter histone-DNA and histone-histone interactions, thereby affecting nucleosome stability. nih.gov
Analysis of High-Throughput Data: Bioinformatics tools are essential for analyzing the large datasets from genomics and proteomics studies. For example, Gene Ontology (GO) analysis helps to identify the biological processes and molecular functions associated with genes that are regulated by specific histone variants. researchgate.net
Phylogenomic Analysis: Bioinformatics approaches are used to perform systematic analyses of histone families across different species. nih.gov This has led to the discovery of new H2B variants in mammals and has provided insights into their evolutionary origins and potential functions. nih.gov
Data Visualization and Analysis Platforms: Tools like PTMViz provide an interactive platform for analyzing and visualizing mass spectrometry data of histone PTMs, enabling researchers to quickly identify differentially expressed proteins and modifications. researchgate.net
Table 4: Computational and Bioinformatic Tools in Histone H2B Research
| Tool/Approach | Purpose | Application |
|---|---|---|
| Deep Learning (e.g., DeepPTM) | Prediction of histone PTMs | Identifying PTMs from DNA sequence and TF binding data oup.comresearchgate.net |
| Structural Modeling | 3D modeling of nucleosomes | Analyzing the structural impact of histone variants nih.gov |
| Gene Ontology (GO) Analysis | Functional annotation of genes | Understanding the biological roles of H2B-regulated genes researchgate.net |
| Phylogenomics | Evolutionary analysis of histone families | Discovering new histone variants and their origins nih.gov |
| PTMViz | Data analysis and visualization | Analyzing mass spectrometry data of PTMs researchgate.net |
Future Directions and Emerging Research Avenues in Histone H2b Biology
The study of histone H2B is entering an exciting era, with technological advancements and novel conceptual frameworks poised to unravel the remaining mysteries of its function. Future research is expected to move beyond the characterization of individual modifications and variants, aiming for a holistic understanding of H2B's role in the dynamic chromatin landscape. The following sections outline key areas that are ripe for exploration.
Q & A
Q. What experimental methods are recommended for detecting Histone H2B monoubiquitination (H2Bub1) in cellular models?
To detect H2Bub1, use Western blotting with validated antibodies (e.g., anti-H2Bub1 antibodies like ab178426 or ab313789) at optimized dilutions (1:100–1:2000) . Include controls such as untreated cells and cells subjected to starvation (e.g., HBSS treatment), as nutrient stress reduces H2Bub1 levels . For validation, pair with immunofluorescence to visualize nuclear localization and confirm specificity using shRNA-mediated knockdown of H2Bub1 regulators like USP44 . Ensure reproducibility by repeating experiments ≥3 times .
Q. How can researchers verify the specificity of antibodies targeting Histone H2B isoforms?
Validate antibodies using knockdown/knockout models (e.g., siRNA targeting H2B) and cross-reactivity tests across species (e.g., human, mouse) . Include negative controls (e.g., tissues/cells lacking the target isoform) and compare results with published datasets . For example, ab313789 specifically detects the H2B E76K mutation in mouse cerebrum tissues but not wild-type H2B .
Q. What baseline protocols are essential for studying Histone H2B in autophagy regulation?
Use starvation-induced autophagy models (e.g., HBSS treatment for 10 hours) and monitor H2Bub1 dynamics via Western blotting . Include pharmacological controls (e.g., 3-MA to inhibit autophagy) and assess downstream markers like LC3 cleavage . Ensure consistent nutrient deprivation conditions and validate results across multiple cell lines (e.g., 293T, HeLa) .
Advanced Research Questions
Q. How can conflicting data on H2Bub1’s crosstalk with other histone modifications (e.g., H4K16ac) be resolved?
Employ ChIP-seq or ChIP-qPCR to map co-occurrence of H2Bub1 and H4K16ac at gene promoters under varying conditions (e.g., starvation vs. rapamycin treatment) . For mechanistic insights, use double-knockdown models (e.g., siRNA targeting RNF20 and hMof) to dissect hierarchical relationships. Note that H2Bub1 loss via RNF20 RNAi reduces H4K16ac, but ATG5 knockdown does not, suggesting context-dependent crosstalk .
Q. What experimental designs are optimal for investigating DNMT3a/b-mediated regulation of USP44 in H2Bub1 dynamics?
Combine DNA methylation profiling (bisulfite sequencing) of the USP44 promoter with siRNA knockdown of DNMT3a/b to link methylation status to USP44 expression . Use proteasome inhibitors (e.g., MG132) to confirm DNMT3a/b degradation during starvation . For functional validation, overexpress USP44 in DNMT3a/b-deficient cells and monitor H2Bub1 levels via Western blotting .
Q. How can researchers address discrepancies in H2Bub1’s role in autophagy when using different inducers (e.g., starvation vs. rapamycin)?
Design comparative studies with parallel treatment groups: starvation (HBSS), rapamycin, and combined interventions. Analyze time-dependent H2Bub1 changes and correlate with autophagy flux (LC3-II/LC3-I ratio) . Note that rapamycin does not reduce H2Bub1, implying distinct regulatory pathways; follow up with transcriptomic profiling to identify inducer-specific gene networks .
Q. What strategies are recommended for identifying novel H2Bub1 interactors in stress-responsive chromatin remodeling?
Use affinity purification-mass spectrometry (AP-MS) with H2Bub1-specific antibodies in stressed cells (e.g., nutrient deprivation) . Validate candidates via co-immunoprecipitation and functional assays (e.g., CRISPR-Cas9 knockout). Prioritize proteins with known roles in autophagy (e.g., ATG5) or epigenetic regulation .
Methodological Guidance
Q. How should researchers design controls for studies linking H2Bub1 to transcriptional changes in autophagy-related genes?
Include H2Bub1 overexpression/knockdown models (e.g., H2BK120R mutant) and measure mRNA levels of autophagy genes (e.g., ATG5, LC3) via RT-qPCR . Normalize data to housekeeping genes (e.g., GAPDH) and confirm protein-level changes via Western blotting . Use luciferase reporters for promoter activity assays to directly link H2Bub1 occupancy to transcription .
Q. What statistical approaches are critical for analyzing H2Bub1 quantification data from Western blots?
Apply normalization to total histone H2B to account for loading variability . Use non-parametric tests (e.g., Mann-Whitney U) for non-Gaussian distributions and report effect sizes (e.g., Cohen’s d) . For longitudinal studies, employ mixed-effects models to handle repeated measurements .
Q. How can epigenetic and proteomic datasets be integrated to study H2Bub1’s role in disease contexts?
Perform multi-omics correlation analyses (e.g., H2Bub1 ChIP-seq with RNA-seq) to identify gene clusters co-regulated by H2Bub1 and other modifiers . Use pathway enrichment tools (e.g., DAVID, GSEA) to prioritize disease-relevant pathways. Validate findings in patient-derived models (e.g., xenografts) with IHC for H2Bub1 and autophagy markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
